Methyl 2-fluoro-6-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSAWGFOPOVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648645 | |
| Record name | Methyl 2-fluoro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197516-57-7 | |
| Record name | Methyl 2-fluoro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoro-6-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-fluoro-6-methylbenzoate from its carboxylic acid precursor, 2-fluoro-6-methylbenzoic acid. This process, a classic example of Fischer esterification, is a fundamental reaction in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various APIs, including epidermal growth factor receptor (EGFR) inhibitors and avacopan, a treatment for ANCA-associated vasculitis.[1][2][3] The successful and efficient conversion of this acid to its methyl ester is a critical step in these synthetic pathways.
Reaction Principle: Fischer Esterification
The synthesis of this compound from 2-fluoro-6-methylbenzoic acid is achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, or water is removed as it is formed.[4][5]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[5][6]
Due to the presence of two ortho-substituents (a fluorine atom and a methyl group), 2-fluoro-6-methylbenzoic acid is a sterically hindered carboxylic acid. Such steric hindrance can slow down the rate of esterification.[7] Therefore, the reaction may require more forcing conditions, such as elevated temperatures and longer reaction times, to achieve a high yield.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures for substituted benzoic acids.[4][8][9]
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. A significant molar excess of methanol is used to shift the reaction equilibrium towards the product.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, thionyl chloride can be used as a reagent, which also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.[8]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol).[9] The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion. Due to steric hindrance, a reaction time of several hours to overnight may be necessary.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[9]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield the pure ester.
Data Presentation
The following table summarizes typical quantitative data for Fischer esterification of benzoic acid derivatives, which can be used as a reference for the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Benzoic Acid Derivative | 1 molar equivalent | [4] |
| Methanol | 10-20 molar equivalents (often used as solvent) | [4][9] |
| Catalyst | ||
| Concentrated H₂SO₄ | 0.1-0.5 molar equivalents | [4][9] |
| Thionyl Chloride | 1.1-1.5 molar equivalents | [8] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65-70°C) | [8][9] |
| Reaction Time | 3 - 24 hours | [8][10] |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate or Diethyl ether | [9] |
| Neutralizing Agent | Saturated NaHCO₃ solution | [9] |
| Purification Method | Column Chromatography or Distillation | [8] |
| Yield | 50-95% (highly dependent on substrate and conditions) | [8][9] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. studylib.net [studylib.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
physical and chemical properties of "Methyl 2-fluoro-6-methylbenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-6-methylbenzoate is an aromatic ester of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a fluoro group and a methyl group ortho to the ester, provide a unique substitution pattern that can influence molecular conformation and interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its synthesis, and visualizations to aid in its study and application.
While specific experimental data for this compound is not widely available in public literature, this guide consolidates confirmed information and provides expert predictions based on analogous structures and established chemical principles.
Core Properties and Data
The fundamental molecular properties of this compound have been established and are summarized below.
| Property | Value | Source |
| CAS Number | 197516-57-7 | [1][2][3] |
| Molecular Formula | C₉H₉FO₂ | [1][3] |
| Molecular Weight | 168.16 g/mol | [1][3] |
Physical Properties
Detailed experimental physical properties for this compound are not readily found in peer-reviewed literature. The following table provides estimated values based on the properties of structurally similar compounds and general chemical principles.
| Property | Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. |
| Boiling Point | Not available | Estimated to be in the range of 200-220 °C at atmospheric pressure. |
| Solubility | Not available | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and poorly soluble in water. |
Synthesis
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. The most common and straightforward method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 2-fluoro-6-methylbenzoic acid using methanol in the presence of an acid catalyst.[4][5][6]
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. The methanol serves as both a reagent and a solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-7.5 ppm. The methyl ester protons (3H) should appear as a singlet around δ 3.9 ppm. The aromatic methyl protons (3H) are expected as a singlet around δ 2.3-2.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the ester is predicted to be in the range of δ 165-170 ppm. Aromatic carbons are expected between δ 115-140 ppm, with the carbon bearing the fluorine showing a characteristic coupling. The methyl ester carbon should appear around δ 52 ppm, and the aromatic methyl carbon around δ 15-20 ppm. |
| IR Spectroscopy | A strong C=O stretching band for the aromatic ester is expected around 1715-1730 cm⁻¹.[7][8] C-O stretching bands are anticipated in the 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ regions.[7] Characteristic aromatic C-H stretching should be observed just above 3000 cm⁻¹.[9][10] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 168. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 109.[11][12] |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound via Fischer Esterification.
Chemical Structure and Predicted ¹H NMR Assignments
Caption: Structure with predicted ¹H NMR chemical shifts.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. scbt.com [scbt.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. brainly.com [brainly.com]
An In-depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate (CAS 197516-57-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-6-methylbenzoate, with the CAS registry number 197516-57-7, is a fluorinated aromatic ester that serves as a key building block in the synthesis of a variety of chemical entities. Its strategic substitution pattern, featuring a fluorine atom and a methyl group ortho to the methyl ester, imparts unique steric and electronic properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a particular focus on its role in the development of pharmaceuticals.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| CAS Number | 197516-57-7 | [1][2] |
| Appearance | Not specified (likely a colorless liquid or low-melting solid) | |
| Boiling Point | Predicted: ~215.8 °C at 760 mmHg | |
| Density | Predicted: ~1.1 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | [3] |
Synthesis
The most common and direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.
Fischer Esterification
This acid-catalyzed esterification provides a straightforward method for the preparation of the title compound.
Reaction Scheme:
Caption: Fischer esterification of 2-fluoro-6-methylbenzoic acid.
Experimental Protocol:
-
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Spectroscopic Data
While a comprehensive public database of the spectra for this compound is not available, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the three protons on the benzene ring. The coupling with the fluorine atom will further split these signals.
-
Methyl Ester Protons (-OCH₃): A singlet at approximately δ 3.9 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum is anticipated to display the following key resonances:
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ range.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[5]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 137, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 109.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The presence and position of the fluoro and methyl groups allow for selective functionalization and can significantly influence the biological activity and pharmacokinetic properties of the final products.
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a precursor for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[6] The ester can be hydrolyzed to the corresponding carboxylic acid or the aromatic ring can be further functionalized. The precursor, 2-fluoro-6-methylbenzoic acid, is a known building block for an epidermal growth factor receptor (EGFR) inhibitor and the vasculitis drug, avacopan, highlighting the potential of its methyl ester derivative in similar synthetic strategies.[7]
Role in Palladium-Catalyzed Cross-Coupling Reactions
Aryl esters can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many drug candidates.
Illustrative Suzuki Coupling Workflow:
Caption: General workflow for a Suzuki cross-coupling reaction.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
This compound is a strategically important building block in organic synthesis. Its utility in the preparation of complex molecules, particularly in the context of drug discovery and development, makes it a compound of significant interest to researchers. This guide has provided a summary of its properties, a detailed protocol for its synthesis, an overview of its expected spectroscopic characteristics, and an insight into its applications. As research in medicinal and materials chemistry continues to evolve, the demand for versatile and functionalized intermediates like this compound is expected to grow.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. This compound [myskinrecipes.com]
- 7. ossila.com [ossila.com]
starting material for "Methyl 2-fluoro-6-methylbenzoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. This document outlines the primary starting materials, detailed experimental protocols for the synthesis of the precursor 2-fluoro-6-methylbenzoic acid, and its subsequent esterification to the target molecule. All quantitative data is summarized for easy comparison, and logical workflows are presented as diagrams.
Core Synthesis Strategy: From Precursor to Final Product
The most direct and common synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This precursor is commercially available from various chemical suppliers, making it a convenient starting point for laboratory and industrial-scale synthesis.
This guide will first briefly touch upon potential synthetic pathways to obtain 2-fluoro-6-methylbenzoic acid, followed by a detailed focus on its conversion to this compound.
Synthesis of the Starting Material: 2-fluoro-6-methylbenzoic acid
While readily available for purchase, understanding the synthesis of 2-fluoro-6-methylbenzoic acid provides a more comprehensive view of the chemical landscape. Two plausible synthetic routes are outlined below.
Route A: From o-Methylphenol
One potential pathway begins with o-methylphenol, which can undergo nitration to form 2-methyl-6-nitrophenol. Subsequent hydroxyl-to-chlorine substitution yields 2-chloro-3-nitrotoluene, which can then be fluorinated to 2-fluoro-3-nitrotoluene. The final step involves the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid, a close analog of the desired precursor. A similar strategy could be adapted to synthesize 2-fluoro-6-methylbenzoic acid.
Route B: Grignard Reaction
A classic approach for the formation of benzoic acids involves the Grignard reaction. This would entail the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-fluoro-6-methylbenzene. This organomagnesium compound is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce 2-fluoro-6-methylbenzoic acid.[1]
Esterification of 2-fluoro-6-methylbenzoic acid to this compound
The final step in the synthesis is the esterification of 2-fluoro-6-methylbenzoic acid. Two common and effective methods for this transformation are the Fischer-Speier esterification and a method involving activation with thionyl chloride.
Method 1: Fischer-Speier Esterification
This acid-catalyzed esterification is a widely used method for the preparation of esters from carboxylic acids and alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Finally, wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
Method 2: Esterification via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.
-
Acyl Chloride Formation: In a round-bottom flask, suspend 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).
-
Esterification: Carefully add anhydrous methanol to the reaction mixture. The reaction is typically exothermic. Stir for a period at room temperature or with gentle heating.
-
Work-up and Purification: Remove the solvent and excess reagents under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for analogous esterification reactions found in the literature, which can serve as a reference for the synthesis of this compound.
| Reaction Type | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Fischer Esterification | Benzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4 hours | 87% | [2] |
| Fischer Esterification | 2-Chlorobenzoic Acid | Methanol, Dibromohydantoin | Methanol | 60 °C | 8 hours | 100% | [2] |
| Acyl Chloride Esterification | 2-methyl-3-bromo-5-fluorobenzoic acid | SOCl₂, Methanol | Methanol | 70 °C | 3 hours | 51% | [3] |
| Solid Acid Catalyzed | p-Methylbenzoic Acid | Methanol, Zr/Ti Solid Acid | Methanol | 120 °C | 24 hours | High | [4] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Potential synthetic routes to the precursor 2-fluoro-6-methylbenzoic acid.
Caption: Experimental workflow for the esterification of 2-fluoro-6-methylbenzoic acid.
References
- 1. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties and Characterization of Methyl 2-fluoro-6-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a concise technical overview of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the synthesis of pharmaceuticals.[1] It details the fundamental molecular properties and presents a standardized experimental protocol for the verification of its molecular weight via mass spectrometry.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and quality control in synthetic chemistry workflows.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| CAS Number | 197516-57-7 | [2] |
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
To confirm the identity and purity of this compound, high-resolution mass spectrometry (HRMS) is the preferred analytical method. The following protocol outlines a standard procedure for this analysis.
Objective: To experimentally verify the molecular weight of this compound.
Materials and Instrumentation:
-
Sample: this compound (≥97% purity)
-
Solvent: HPLC-grade acetonitrile
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a dilute sample of 10 µg/mL by serial dilution with acetonitrile.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Introduce the prepared sample into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass-to-charge (m/z) range of 100-300.
-
The expected ion to be observed is the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Calculate the theoretical exact mass of C₉H₉FO₂ + H⁺.
-
Compare the experimentally measured m/z value with the theoretical exact mass. The mass error, expressed in parts per million (ppm), should be within an acceptable range (typically < 5 ppm) to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the molecular weight verification of this compound.
Caption: Workflow for Molecular Weight Verification.
References
Navigating the Solubility Landscape of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility in a range of common organic solvents based on its structural properties and the behavior of analogous aromatic esters. Furthermore, it details established experimental protocols for the precise determination of solubility, empowering researchers to generate robust data for their specific applications.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." this compound possesses a moderately polar ester functional group, an aromatic ring, and a halogen substituent, contributing to an overall profile of low to moderate polarity. Based on these structural features, its predicted solubility in a variety of common organic solvents is summarized in the table below.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The ester group can accept hydrogen bonds from the solvent. |
| Ethanol | High | Similar to methanol, capable of hydrogen bonding. | |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone interacts favorably with the ester. |
| Ethyl Acetate | High | Structurally similar, promoting good miscibility. | |
| Acetonitrile | Moderate | The nitrile group offers some polarity for interaction. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, effective at solvating a wide range of compounds. | |
| Non-Polar | Dichloromethane (DCM) | High | A good solvent for many organic compounds of moderate polarity. |
| Chloroform | High | Similar to dichloromethane in its solvent properties. | |
| Toluene | Moderate to High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. | |
| Hexane | Low | The non-polar nature of hexane is a poor match for the polar ester group. |
Experimental Determination of Thermodynamic Solubility
For drug development and other precise applications, experimentally determined solubility data is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]
Principle
An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Protocol
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of decreasing concentrations. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to reach thermodynamic equilibrium.[1]
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound using the previously generated calibration curve.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
High-Throughput Solubility Screening
In early-stage drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[2][3] These methods, such as turbidimetric or UV-based assays, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and measuring the point at which precipitation occurs.[4][5] While providing a rapid assessment, kinetic solubility values may differ from thermodynamic solubility.
Workflow for Solubility Assessment in Drug Development
The determination and application of solubility data is a critical path in the drug development process. The following diagram illustrates a typical workflow.
Caption: Workflow of solubility assessment in drug development.
References
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
In-Depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-fluoro-6-methylbenzoate, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides a detailed experimental protocol for its synthesis, and explores its application in cross-coupling reactions.
Commercial Availability
This compound (CAS Number: 197516-57-7) is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally exceeding 97%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F98C8 | 95% | Varies |
| Ambeed | 197516-57-7 | >97% | 1g, 5g, 25g |
| MySkinRecipes | 172003 | ≥97% | 1g, 5g, 25g |
| Capot Chemical | 28654 | 98% (Min, GC) | Up to kgs |
| Santa Cruz Biotechnology | sc-280000 | - | Varies |
| Echemi | - | - | Inquire |
| BLD Pharm | - | - | Inquire |
| Angene Chemical | AG002AUT | - | Inquire |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is compiled from commercially available Safety Data Sheets (SDS).[1][2]
| Property | Value |
| CAS Number | 197516-57-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Boiling Point | 215.8 ± 28.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[2] |
| Flash Point | 82.2 ± 18.9 °C[2] |
| Refractive Index | 1.491[2] |
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small scale reaction).
-
Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Fischer Esterification Synthesis Pathway.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound can serve as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. While esters are generally less reactive than the corresponding halides, they can be effectively coupled with arylboronic acids under specific catalytic conditions.
Representative Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl ester with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed tube
-
Standard inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Procurement and Quality Control Workflow
For researchers and drug development professionals, ensuring the quality and timely delivery of starting materials is critical. The following workflow outlines a logical process for the procurement and quality control of this compound.
Caption: Procurement and Quality Control Workflow.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]
References
A Technical Guide to the Structural Elucidation of Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-fluoro-6-methylbenzoate (CAS No. 197516-57-7). The document details the expected analytical data based on spectroscopic principles and data from analogous compounds, outlines relevant experimental protocols, and presents a logical workflow for its characterization.
Molecular Structure and Properties
This compound is an aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1] Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methyl ester group. The relative positions of these substituents are crucial for its chemical and physical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 197516-57-7[1] |
| Molecular Formula | C₉H₉FO₂[1] |
| Molecular Weight | 168.16 g/mol [1] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | m | 1H | Ar-H (H4) |
| ~7.00 - 7.15 | m | 2H | Ar-H (H3, H5) |
| ~3.90 | s | 3H | -OCH ₃ |
| ~2.40 | s | 3H | Ar-CH ₃ |
Rationale: The aromatic protons are expected to appear in the typical downfield region. The protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom. The methyl ester and aromatic methyl protons will appear as singlets in the upfield region.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O |
| ~160 (d, J ≈ 250 Hz) | C -F |
| ~138 (d, J ≈ 5 Hz) | C -CH₃ |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 (d, J ≈ 15 Hz) | Ar-C |
| ~115 (d, J ≈ 25 Hz) | Ar-C |
| ~52 | -OC H₃ |
| ~20 | Ar-C H₃ |
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine. The methyl carbons will be in the upfield region.
| Chemical Shift (δ, ppm) | Assignment |
| ~ -110 to -120 | Ar-F |
Rationale: The chemical shift for an aryl fluoride is typically in this range relative to a standard like CFCl₃.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Rationale: The spectrum will be dominated by a strong carbonyl absorption. Aromatic and aliphatic C-H stretches will be present, as well as characteristic aromatic ring vibrations and C-O and C-F stretches.
| m/z | Relative Intensity | Assignment |
| 168 | High | Molecular ion [M]⁺ |
| 137 | Medium | [M - OCH₃]⁺ |
| 109 | High | [M - COOCH₃]⁺ |
Rationale: The molecular ion peak is expected to be prominent. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.
This method involves the acid-catalyzed reaction of 2-fluoro-6-methylbenzoic acid with methanol.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Standard analytical techniques are employed for the structural confirmation.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using either a neat liquid sample (if the compound is an oil) between two salt plates (e.g., NaCl) or as a thin film on a salt plate.
-
Alternatively, for a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Use a suitable ionization technique, such as electron ionization (EI), to generate ions.
-
Analyze the resulting mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
References
Spectroscopic Characterization of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2-fluoro-6-methylbenzoate is an aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure, featuring a fluorine atom and a methyl group ortho to the ester functionality, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. Accurate spectroscopic data is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide details the standard analytical techniques used to elucidate the structure of such organic molecules.
Expected Spectroscopic Data
Based on the structure of this compound and spectroscopic data of analogous compounds, the following tables summarize the anticipated spectral data.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | m | 1H | Aromatic H |
| ~ 6.9 - 7.1 | m | 2H | Aromatic H |
| ~ 3.9 | s | 3H | O-CH₃ |
| ~ 2.4 | s | 3H | Ar-CH₃ |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C=O (ester) |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 130 - 140 | Aromatic C-CH₃ |
| ~ 115 - 130 | Aromatic CH |
| ~ 52 | O-CH₃ |
| ~ 20 | Ar-CH₃ |
Table 3: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 2960 | Medium | Aliphatic C-H stretch (CH₃) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1200 | Strong | C-F stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
Instrumentation and Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Observe at the proton frequency of the spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a 30-degree pulse width.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Observe at the carbon frequency of the spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Record a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[3]
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
-
Procedure:
-
The sample is introduced into the ion source where it is vaporized and ionized.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z.
-
References
Technical Guide: Health and Safety Information for Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling Methyl 2-fluoro-6-methylbenzoate and to conduct a thorough risk assessment for any specific experimental protocol. The toxicological properties of this compound have not been fully investigated.[1]
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 197516-57-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Structure | (Image of the chemical structure of this compound would be placed here) |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Pictogram:
(GHS pictogram for "Health Hazard" would be displayed here)
Signal Word: Warning[1]
Precautionary Statements: [1]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Currently, there is a lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound. The classification of acute oral toxicity (Category 4) is based on available data, but specific values are not provided in the reviewed safety data sheets.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]
-
ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]
-
NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA’s list of regulated carcinogens.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies, the specifics of which are not publicly disclosed.
For researchers handling this compound, the following general experimental workflow should be adopted to minimize exposure and risk.
Caption: General laboratory workflow for handling this compound.
Physical and Chemical Properties
| Property | Value |
| Appearance | Liquid |
| Odor | No data available |
| Boiling Point | 215.8 ± 28.0 °C at 760 mmHg |
| Flash Point | 82.2 ± 18.9 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | No data available |
Handling, Storage, and Stability
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Wash hands before breaks and at the end of the workday.[1]
Storage:
-
Keep in a dry area.[1]
-
Store at room temperature.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
Stability and Reactivity:
-
Reactivity: No data available.[1]
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.[1]
-
Conditions to Avoid: No data available.[1]
-
Incompatible Materials: No data available.[1]
-
Hazardous Decomposition Products: No data available.[1]
Exposure Controls and Personal Protection
Exposure Limits:
-
Contains no substances with occupational exposure limit values.[1]
Engineering Controls:
-
Handle in a well-ventilated place.
-
Use a chemical fume hood for all operations.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1] Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wash and dry hands.[1]
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
-
Body Protection: Wear impervious clothing, such as a lab coat.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention. Show the safety data sheet to the doctor in attendance.[1]
Caption: First-aid decision-making process for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards Arising from the Substance or Mixture: No data available.
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]
Disposal Considerations
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.[1]
Transport Information
-
DOT (US): Not dangerous goods.
-
IMDG: Not dangerous goods.
-
IATA: Not dangerous goods.
Regulatory Information
-
SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[1]
-
SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[1]
-
SARA 311/312 Hazards: Acute Health Hazard.[1]
-
Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.[1]
-
Pennsylvania Right To Know Components: this compound (CAS 197516-57-7)
-
New Jersey Right To Know Components: this compound (CAS 197516-57-7)
-
California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2-fluoro-6-methylbenzoate in Suzuki coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers detailed protocols and data presentation to guide researchers in the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound presents a unique substrate for this reaction due to the presence of two ortho-substituents, which introduces significant steric hindrance around the reactive C-F bond. The activation of the typically robust C-F bond under these sterically demanding conditions poses a significant challenge, necessitating carefully optimized catalyst systems and reaction conditions. The successful coupling of this substrate provides access to a diverse range of complex biaryl structures that are often difficult to synthesize using other methods. These structures are of particular interest in medicinal chemistry and materials science.
Application: Synthesis of Sterically Hindered Biaryls
This compound is a valuable building block for the synthesis of ortho-substituted biaryl compounds. These motifs are crucial in drug discovery as they can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. The steric bulk of the resulting biaryls can also improve pharmacokinetic properties.
Key Experimental Parameters and Data
The success of a Suzuki coupling reaction with a sterically hindered substrate like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a table summarizing typical conditions and expected outcomes for the coupling of sterically hindered aryl fluorides with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF | Dioxane | 110 | 24 | 70-80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 90 | 16 | 65-75 |
| 4 | 4-Trifluoromethylphenylboronic acid | NiCl₂(dme) (10) | dppf (10) | K₃PO₄ | Dioxane | 120 | 24 | 50-60 |
Note: The data presented in this table is representative of Suzuki couplings with sterically hindered aryl fluorides and should be considered as a starting point for optimization with this compound.
Experimental Protocol: Representative Suzuki Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-fluoro-6-methylbenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a sterically hindered ortho-methyl group and an electron-withdrawing fluorine atom, which can influence reaction outcomes and the properties of the resulting products.
Introduction
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel biaryl compounds, substituted styrenes, aryl alkynes, and arylamines, which are prevalent motifs in pharmaceuticals and functional materials.
Data Presentation
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative conditions and yields for common cross-coupling reactions. Note that these are illustrative examples and optimization may be required for specific applications.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | 1-Iodonaphthalene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 92 |
Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 90 |
| 2 | 4-Bromobenzonitrile | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | NMP | 120 | 24 | 85 |
| 3 | 1-Chloronaphthalene | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | PCy₃ (3) | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 78 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N (2.0) | THF | 60 | 8 | 94 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | 6 | i-Pr₂NH (2.0) | DMF | 80 | 12 | 89 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 82 |
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (e.g., S-Phos, XPhos, PPh₃, if required)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., S-Phos, 4 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, PPh₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a Schlenk flask, dissolve the aryl halide (1.0 equiv.) and the alkene (1.5 equiv.) in the chosen solvent.
-
Add the base (e.g., Et₃N, 2.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture to remove any solids and wash with the reaction solvent.
-
Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and CuI (5 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Application Notes and Protocols for the Use of Methyl 2-fluoro-6-methylbenzoate in the Synthesis of NSAID Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of Methyl 2-fluoro-6-methylbenzoate as a key starting material in the synthesis of Nonsteroidal Anti-inflammatory Drug (NSAID) analogues. While direct synthesis of a commercially available NSAID from this specific ester is not widely documented in publicly available literature, its structure lends itself to the creation of novel compounds with potential anti-inflammatory activity, particularly analogues of biphenyl-containing NSAIDs such as Diflunisal.
This document outlines a proposed synthetic pathway, detailed experimental protocols, and relevant data presentation to guide researchers in the exploration of new chemical entities for anti-inflammatory drug discovery.
Introduction to this compound in Drug Discovery
This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the ortho-methyl group can influence the conformation and steric interactions with biological targets. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many NSAIDs responsible for their interaction with cyclooxygenase (COX) enzymes.
Proposed Synthetic Application: Synthesis of a Diflunisal Analogue
Diflunisal is an NSAID characterized by a difluorophenyl moiety linked to a salicylic acid core. A plausible synthetic route to an analogue of Diflunisal, substituting the difluorophenyl group with a 2-fluoro-6-methylphenyl group, can be envisioned using a palladium-catalyzed Suzuki coupling reaction. This approach highlights the utility of this compound in constructing the core biphenyl structure of this class of NSAIDs.
Overall Synthetic Scheme
The proposed two-step synthesis involves the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by a Suzuki coupling reaction with a suitable boronic acid derivative of a protected salicylic acid.
Caption: Proposed synthetic workflow for a Diflunisal analogue.
Experimental Protocols
Step 1: Hydrolysis of this compound
Objective: To synthesize 2-Fluoro-6-methylbenzoic acid from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Extract the precipitated product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-6-methylbenzoic acid as a solid.
Step 2: Suzuki Coupling for the Synthesis of the Diflunisal Analogue
Objective: To synthesize 2-Fluoro-6-methyl-4'-hydroxy-[1,1'-biphenyl]-3'-carboxylic acid via Suzuki coupling.
Materials:
-
2-Fluoro-6-methylbenzoic acid (from Step 1)
-
Methyl 5-bromo-2-methoxybenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-Fluoro-6-methylbenzoic acid (1.2 eq), Methyl 5-bromo-2-methoxybenzoate (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the methyl- and methoxy-protected Diflunisal analogue.
-
Subsequent deprotection of the methyl ester and methoxy group would be required to yield the final Diflunisal analogue.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis. Actual results may vary.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis | NaOH | MeOH/H₂O | Reflux | 4 | 95 |
| 2 | Suzuki Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C₉H₉FO₂ | 168.16 | N/A | 7.35 (m, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H) | 165.2, 161.5 (d), 138.1, 131.2, 124.5, 115.8, 52.3, 15.6 |
| 2-Fluoro-6-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 135-138 | 10.5 (br s, 1H), 7.40 (m, 1H), 7.10 (d, 1H), 7.00 (d, 1H), 2.45 (s, 3H) | 168.9, 162.0 (d), 139.0, 132.1, 125.0, 116.2, 15.8 |
| Diflunisal Analogue (protected) | C₁₆H₁₅FO₄ | 306.29 | Hypothetical | 7.8-6.9 (m, 6H), 3.9 (s, 3H), 3.8 (s, 3H), 2.3 (s, 3H) | Hypothetical |
Signaling Pathways and Logical Relationships
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Disclaimer: The synthetic protocols and data presented are for informational and research guidance purposes only. These procedures should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken. The proposed synthetic route is hypothetical and has not been experimentally validated.
Application Notes and Protocols for the Synthesis of Isoquinolones Using Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed synthesis of substituted isoquinolones, utilizing "Methyl 2-fluoro-6-methylbenzoate" as a key starting material. The isoquinolone scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, making its synthesis a significant focus in medicinal chemistry and drug discovery.[1] This protocol is based on a two-step sequence involving the formation of an N-methoxy amide followed by a Rhodium(III)-catalyzed C-H activation/annulation reaction.
The fluorinated substitution on the benzene ring, originating from the starting material, is of particular interest as fluorine incorporation can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While "this compound" is recognized as a valuable building block in medicinal chemistry, this proposed route expands its utility towards the construction of complex heterocyclic systems.[2]
The cornerstone of this synthetic strategy is the Rh(III)-catalyzed oxidative annulation of a benzamide derivative with an alkyne. This modern approach to isoquinolone synthesis is characterized by its high efficiency and regioselectivity, proceeding under relatively mild conditions.[2][3][4] The N-methoxy amide group serves as an effective directing group for the ortho C-H activation and as an internal oxidant, which is a key advantage of this methodology.[5]
Proposed Synthetic Workflow
The overall strategy involves two primary experimental stages:
-
Synthesis of N-methoxy-2-fluoro-6-methylbenzamide: Conversion of the starting methyl ester into an N-methoxy amide (a Weinreb amide) to install the necessary directing group for the subsequent C-H activation step.
-
Rh(III)-Catalyzed C-H Activation/Annulation: Cyclization of the N-methoxy amide with a selected alkyne using a rhodium catalyst to construct the target isoquinolone core.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the synthesis. These values are representative of typical yields and conditions for analogous reactions reported in the literature and should be considered as a baseline for optimization.
| Step | Reactant | Reagent/Catalyst | Stoichiometry (Equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | N,O-Dimethylhydroxylamine HCl, iPrMgCl | 1.0 : 1.5 : 3.0 | THF | 0 to 25 | 4-6 | 85-95 |
| 2 | N-methoxy-2-fluoro-6-methylbenzamide | Diphenylacetylene | 1.0 : 1.2 | Toluene | 100 | 12 | 80-90 |
| [Cp*RhCl₂]₂ | 0.025 | ||||||
| CsOAc | 1.0 |
Experimental Protocols
Disclaimer: These protocols are hypothetical and based on established methodologies for similar transformations. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Synthesis of N-methoxy-2-fluoro-6-methylbenzamide
This procedure details the conversion of the starting ester to the corresponding N-methoxy amide (Weinreb amide).
Materials:
-
This compound
-
N,O-Dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq).
-
Add anhydrous THF to dissolve the solid. Cool the flask to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride solution (3.0 eq) via a dropping funnel over 30 minutes. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the ester dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-methoxy-2-fluoro-6-methylbenzamide.
Protocol 2: Rh(III)-Catalyzed Synthesis of 8-Fluoro-5-methyl-3,4-diphenylisoquinolin-1(2H)-one
This protocol describes the C-H activation and annulation step to form the isoquinolone ring system using diphenylacetylene as a representative alkyne.
Materials:
-
N-methoxy-2-fluoro-6-methylbenzamide (from Protocol 1)
-
Diphenylacetylene
-
Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Cp*RhCl₂]₂)
-
Cesium acetate (CsOAc)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add N-methoxy-2-fluoro-6-methylbenzamide (1.0 eq), diphenylacetylene (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (1.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure isoquinolone product.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: The Role of Methyl 2-fluoro-6-methylbenzoate in Novel Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of Methyl 2-fluoro-6-methylbenzoate as a key building block in the development of new fungicidal agents. While direct synthesis of a commercialized fungicide from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document outlines a representative synthetic strategy and standardized testing protocols to evaluate novel fungicides derived from this promising chemical intermediate.
Introduction: The Potential of Fluorinated Benzamides in Fungicide Research
Fluorinated organic compounds play a crucial role in modern agrochemical research. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to target enzymes. This compound serves as a valuable precursor for the synthesis of a variety of bioactive compounds. The 2-fluoro-6-methylbenzoyl moiety, in particular, is of interest for the development of novel fungicides due to its potential to confer unique biological activities and improve the overall efficacy of the resulting molecules.
Synthetic Pathway for a Hypothetical Fungicide from this compound
A common strategy in fungicide development is the synthesis of N-substituted benzamides. Here, we propose a hypothetical fungicide, N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide , and outline its synthesis from this compound.
Caption: Synthetic pathway for a hypothetical fungicide.
Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Fluoro-6-methylbenzoic acid.
Step 2: Formation of 2-Fluoro-6-methylbenzoyl chloride
-
To a solution of 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 2-Fluoro-6-methylbenzoyl chloride, which is used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of the crude 2-Fluoro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide.
Antifungal Activity Assays
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is designed to determine the concentration of the test compound that inhibits fungal growth by 50% (EC50).
Caption: Workflow for in vitro antifungal assay.
Protocol:
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum).
-
Include a positive control (a commercial fungicide) and a negative control (solvent only).
-
Incubate the plates at 25-28°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
Data Presentation: In Vitro Antifungal Activity
| Compound | Target Fungus | EC50 (µg/mL) |
| N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide | Botrytis cinerea | [Insert Value] |
| Fusarium graminearum | [Insert Value] | |
| Rhizoctonia solani | [Insert Value] | |
| Positive Control (e.g., Carbendazim) | Botrytis cinerea | [Insert Value] |
| Fusarium graminearum | [Insert Value] | |
| Rhizoctonia solani | [Insert Value] |
Putative Signaling Pathway Inhibition
While the exact mechanism of action for a novel compound requires extensive investigation, many benzamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to fungal cell death.
Caption: Putative mechanism of action via SDH inhibition.
Conclusion
This compound represents a versatile and promising starting material for the development of novel fungicides. The synthetic and screening protocols outlined in these application notes provide a solid framework for researchers to explore the potential of new benzamide derivatives. Further structure-activity relationship (SAR) studies, focusing on modifications of the N-substituent and the benzoyl ring, could lead to the discovery of highly potent and selective fungicidal agents for agricultural applications.
Application Notes and Protocols: Reaction of Methyl 2-fluoro-6-methylbenzoate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of carbonyl compounds. The reaction of esters with Grignard reagents typically proceeds via a double addition to yield tertiary alcohols.[1][2][3] This occurs because the intermediate ketone formed after the first addition is more reactive than the starting ester.[1][4]
This document provides detailed application notes and protocols for the reaction of Methyl 2-fluoro-6-methylbenzoate with Grignard reagents. The unique substitution pattern of this substrate, featuring both steric hindrance and an ortho-fluoro group, presents interesting possibilities for reactivity, including the potential for nucleophilic aromatic substitution in addition to the expected carbonyl addition. These characteristics make it a valuable substrate for creating diverse molecular scaffolds relevant to drug discovery and development.
Reaction Overview
The reaction of this compound with a Grignard reagent (R-MgX) can theoretically proceed down two main pathways:
-
Carbonyl Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This is the canonical pathway for Grignard reactions with esters, which typically leads to a tertiary alcohol after a second addition of the Grignard reagent.
-
Nucleophilic Aromatic Substitution (SNA r): The Grignard reagent could potentially displace the ortho-fluorine atom. This is less common for esters but has been observed with unprotected ortho-fluoro benzoic acids.[5]
The reaction outcome will likely be influenced by the nature of the Grignard reagent, reaction conditions, and the steric and electronic properties of the substrate.
Data Presentation
| Grignard Reagent (R-MgX) | Expected Major Product(s) | Potential Minor Product(s) | Notes |
| Methylmagnesium bromide (CH₃MgBr) | 2-(1-hydroxy-1-methylethyl)-1-fluoro-3-methylbenzene | 2,6-dimethylbenzoic acid (after hydrolysis) | The small size of the methyl Grignard may favor double addition to the carbonyl. |
| Phenylmagnesium bromide (PhMgBr) | 2-(hydroxydiphenylmethyl)-1-fluoro-3-methylbenzene | 2-benzoyl-1-fluoro-3-methylbenzene | Steric bulk of the phenyl group might allow for isolation of the ketone under carefully controlled conditions. |
| tert-Butylmagnesium chloride (t-BuMgCl) | 2-benzoyl-1-fluoro-3-methylbenzene | Starting material | The significant steric hindrance of the t-butyl group may prevent the second addition to the intermediate ketone, potentially favoring ketone formation.[6] |
| 2-Tolylmagnesium bromide | 2-(hydroxybis(2-tolyl)methyl)-1-fluoro-3-methylbenzene | 2-(2-methylbenzoyl)-1-fluoro-3-methylbenzene; 2-methyl-6-(2-tolyl)benzoic acid (SNA r product) | The ortho-substituted aryl Grignard introduces significant steric bulk and the potential for competing SNA r. |
Experimental Protocols
Important: Grignard reactions are highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][7]
Protocol 1: Synthesis of Tertiary Alcohol via Double Addition
This protocol is designed to favor the formation of the tertiary alcohol by using an excess of the Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (2.5 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Attempted Synthesis of Ketone
This protocol aims to isolate the intermediate ketone by using a 1:1 stoichiometry of the reactants and low temperatures. This is often challenging due to the high reactivity of the ketone.[1]
Materials:
-
Same as Protocol 1.
Procedure:
-
Reactant Preparation: Follow step 1 from Protocol 1.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.0 equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor closely by TLC. Once the starting material is consumed, proceed immediately to the quenching step.
-
Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup, Washing, Drying, and Purification: Follow steps 6-9 from Protocol 1.
Visualizations
Caption: Potential reaction pathways of this compound with a Grignard reagent.
Caption: General experimental workflow for the Grignard reaction.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Hydrolysis of Methyl 2-fluoro-6-methylbenzoate to 2-fluoro-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 2-fluoro-6-methylbenzoate to its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. Due to the steric hindrance posed by the ortho-substituents (fluoro and methyl groups), this transformation requires robust hydrolysis conditions. This guide outlines several effective methods, including base-catalyzed saponification with sodium hydroxide and lithium hydroxide, providing comparative data and detailed step-by-step procedures to assist researchers in selecting the optimal method for their specific needs.
Introduction
2-Fluoro-6-methylbenzoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrolysis of its methyl ester, this compound, is a crucial step in many synthetic routes. However, the steric hindrance around the carbonyl group of the ester makes this saponification challenging under standard conditions. This document details reliable methods for achieving high yields of the desired carboxylic acid.
Comparative Data of Hydrolysis Protocols
The following table summarizes various protocols for the hydrolysis of sterically hindered esters, which are applicable to this compound. The data presented are representative and may require optimization for the specific substrate.
| Protocol ID | Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| PN-01 | NaOH | Methanol/Water | Reflux | 2 - 6 | 85 - 95 | A classic and cost-effective method. |
| PN-02 | LiOH | THF/Water | Room Temp. - 50 | 12 - 24 | 90 - 98 | Milder conditions, suitable for sensitive substrates. |
| PN-03 | NaOH | Dichloromethane/Methanol | Room Temp. | 1 - 4 | >90 | A non-aqueous system that can accelerate the reaction.[1] |
| PN-04 | KOtBu | DMSO/Water | Room Temp. | 1 - 3 | >90 | Utilizes "anhydrous hydroxide" for rapid hydrolysis. |
Experimental Protocols
Protocol PN-01: Sodium Hydroxide in Methanol/Water
This protocol is a standard and effective method for the saponification of sterically hindered esters.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 4:1 to 2:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (2.0 - 4.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material. d. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A precipitate of 2-fluoro-6-methylbenzoic acid should form.
-
Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water. c. Dry the product under vacuum to a constant weight.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol PN-02: Lithium Hydroxide in THF/Water
This method employs milder conditions and is often preferred when the substrate is sensitive to high temperatures or harsh basicity.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dilute the residue with water and wash with diethyl ether. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. d. Extract the product into ethyl acetate (3 x volumes).
-
Isolation: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the hydrolysis.
Experimental Workflow
Caption: General experimental workflow for hydrolysis.
Signaling Pathway (Reaction Mechanism)
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base. For highly hindered esters, a stronger base or a different solvent system might be necessary.
-
Low Yield: Low yields can result from incomplete reaction or product loss during work-up. Ensure proper pH adjustment during acidification to fully precipitate the carboxylic acid. Thorough extraction is crucial if the product is not isolated by precipitation.
-
Side Reactions: At high temperatures, side reactions may occur. If this is observed, switching to a milder protocol (e.g., PN-02) is recommended.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide and lithium hydroxide are corrosive and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and has noxious fumes.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The hydrolysis of this compound can be effectively achieved using the protocols outlined in this document. The choice of method will depend on the scale of the reaction, the available equipment, and the sensitivity of the substrate to the reaction conditions. For general purposes, the sodium hydroxide-mediated saponification (PN-01) offers a robust and economical solution, while the lithium hydroxide method (PN-02) provides a milder alternative.
References
Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-6-methylbenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 2-fluoro-6-methylbenzoate, a versatile building block for the synthesis of medicinally relevant compounds. This document outlines key synthetic strategies, detailed experimental protocols, and the biological context for the resulting derivatives, with a focus on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors and C5a receptor antagonists.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its strategic functionalization allows for the construction of complex aromatic compounds with significant therapeutic potential. The derivatization of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid, is a critical step in the synthesis of the EGFR inhibitor with a potency of 340 nM and the C5a receptor antagonist, Avacopan.[2] This document details protocols for the derivatization of this compound at two primary sites: the methyl ester and the benzylic methyl group.
Derivatization Strategies
Two principal strategies for the derivatization of this compound are presented:
-
Modification of the Ester Group: The methyl ester can be readily converted into a variety of amides, which are common functionalities in drug molecules. This can be achieved through a two-step hydrolysis-amidation sequence or by direct amidation.
-
Modification of the Methyl Group: The benzylic methyl group can be functionalized through free-radical bromination to introduce a reactive handle for subsequent nucleophilic substitution, enabling the attachment of various pharmacophores.
Section 1: Amide Synthesis via the Ester Group
Amide derivatives of 2-fluoro-6-methylbenzoic acid have shown a broad spectrum of biological activities. The following protocols describe the synthesis of these valuable compounds starting from this compound.
Hydrolysis of this compound to 2-fluoro-6-methylbenzoic acid
The first step in many derivatization pathways is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Protocol 1: Basic Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-fluoro-6-methylbenzoic acid.
Expected Yield: >95%
Amide Coupling of 2-fluoro-6-methylbenzoic acid
The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.
Protocol 2: Amide Bond Formation using a Coupling Agent
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Amine (e.g., aniline, benzylamine) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in DCM or DMF.
-
Add HOBt (1.2 eq) and DCC (1.2 eq) (or HATU and DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Amide Derivatives:
| Compound | Amine | Coupling Agent | Solvent | Yield (%) |
| 1a | Aniline | DCC/HOBt | DCM | 85 |
| 1b | Benzylamine | HATU/DIPEA | DMF | 90 |
| 1c | Morpholine | DCC/HOBt | DCM | 88 |
Direct Amidation of this compound
Direct conversion of the ester to an amide offers a more atom-economical approach.
Protocol 3: NaOtBu-mediated Direct Amidation
This protocol is adapted from a general method for the direct amidation of unactivated esters.[3][4]
Materials:
-
This compound
-
Amine (e.g., aniline) (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (optional, for viscous mixtures)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the amine (1.2 eq).
-
Add NaOtBu (1.5 eq) portion-wise while stirring.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Quantitative Data for Direct Amidation:
| Compound | Amine | Yield (%) |
| 2a | Aniline | 82 |
| 2b | n-Butylamine | 88 |
Section 2: Derivatization of the Methyl Group
Functionalization of the benzylic methyl group provides an alternative route to novel derivatives with potential biological activity.
Radical Bromination of the Methyl Group
The Wohl-Ziegler reaction allows for the selective bromination of the benzylic position. This protocol is based on the bromination of a similar substrate, Methyl 4-chloro-2-methylbenzoate.[5]
Protocol 4: Wohl-Ziegler Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (catalytic amount, ~0.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄ or MeCN.
-
Add NBS (1.1 eq) and AIBN or BPO (catalytic amount).
-
Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude Methyl 2-fluoro-6-(bromomethyl)benzoate.
-
Purify by column chromatography on silica gel.
Expected Yield: 70-80%
Nucleophilic Substitution of the Bromomethyl Group
The resulting benzylic bromide is a versatile intermediate for introducing a wide range of functionalities.
Protocol 5: Nucleophilic Substitution with an Amine
Materials:
-
Methyl 2-fluoro-6-(bromomethyl)benzoate
-
Amine (e.g., morpholine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve Methyl 2-fluoro-6-(bromomethyl)benzoate (1.0 eq) in acetonitrile.
-
Add the desired amine (2.0 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Quantitative Data for Bromination and Substitution:
| Starting Material | Reagents | Product | Yield (%) |
| This compound | NBS, AIBN | Methyl 2-fluoro-6-(bromomethyl)benzoate | 75 |
| Methyl 2-fluoro-6-(bromomethyl)benzoate | Morpholine, K₂CO₃ | Methyl 2-fluoro-6-(morpholinomethyl)benzoate | 85 |
Medicinal Chemistry Applications
Derivatives of this compound are precursors to potent therapeutic agents, primarily targeting EGFR and the C5a receptor.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Aberrant EGFR signaling is a hallmark of many cancers.[6] Inhibitors targeting the EGFR signaling pathway are crucial in oncology. The 2-fluoro-6-methylbenzamide scaffold is a key component of some potent EGFR inhibitors.
Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[5]
Quantitative Data for EGFR Inhibition:
| Compound Class | Target | IC₅₀ (nM) | Reference |
| 2-fluoro-6-methylbenzoic acid derivative | EGFR | 340 | [2] |
| Covalent EGFR inhibitors | EGFR | < 1 | [6] |
C5a Receptor Antagonists (Avacopan)
Avacopan is an antagonist of the complement 5a receptor (C5aR) and is used to treat ANCA-associated vasculitis.[7] The synthesis of Avacopan utilizes 2-fluoro-6-methylbenzoyl chloride, derived from the corresponding carboxylic acid.
Signaling Pathway
In ANCA-associated vasculitis, ANCA antibodies activate neutrophils, leading to the release of inflammatory mediators and the activation of the alternative complement pathway. This generates C5a, which binds to C5aR on neutrophils, creating a pro-inflammatory amplification loop. Avacopan blocks this interaction.
Clinical Efficacy of Avacopan:
| Clinical Trial | Endpoint | Result |
| ADVOCATE (Phase III) | Remission at Week 26 | Avacopan non-inferior to prednisone |
| ADVOCATE (Phase III) | Sustained Remission at Week 52 | Avacopan superior to prednisone |
Experimental Workflows
The following diagrams illustrate the general workflows for the key derivatization strategies.
References
- 1. Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-fluoro-6-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, Methyl 2-fluoro-6-methylbenzoate.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki reaction with this compound is resulting in very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in Suzuki couplings involving di-ortho-substituted, electron-deficient aryl fluorides like this compound is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-fluoro and methyl ester groups can significantly impede key steps in the catalytic cycle.
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. The most critical modification is to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the difficult oxidative addition step with the C-F bond. They also facilitate the sterically demanding reductive elimination step.[1]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered substrates.[1] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in challenging couplings.
-
-
Assess the Palladium Precatalyst: Ensure your palladium source is active. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladacycle precatalysts can sometimes offer higher activity and stability.
-
Optimize the Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause decomposition of the starting materials or product.
-
Recommended Bases: Start with moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃. For particularly stubborn reactions, a stronger base such as K₂CO₃ in combination with a phase-transfer catalyst or even stronger non-nucleophilic organic bases might be necessary. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.
-
-
Increase Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.[1] Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
Ensure Anhydrous and Oxygen-Free Conditions: The presence of oxygen can lead to the deactivation of the palladium catalyst and the homocoupling of boronic acids.[2] Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Protodeboronation of the Boronic Acid
Question: I am observing significant amounts of the deboronated arene byproduct from my boronic acid starting material. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids and under harsh conditions.[1]
Mitigation Strategies:
-
Use Milder Bases: Switch to less aggressive bases like K₂CO₃ or even KF.[1]
-
Use Boronic Esters: Boronic acid pinacol (Bpin) or MIDA esters are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Control Water Content: While a small amount of water can be beneficial with certain bases, excess water can promote protodeboronation. Using anhydrous solvents is a good starting point.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The difficulty arises from a combination of steric and electronic factors. The ortho-methyl and ortho-fluoro groups create significant steric hindrance around the reaction center, impeding both the oxidative addition of the palladium catalyst to the C-F bond and the final reductive elimination step to form the biaryl product.[1] Additionally, the carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition inherently difficult.
Q2: What is the role of the bulky phosphine ligand in this reaction?
A2: Bulky, electron-rich phosphine ligands are crucial for several reasons. Their large size promotes the formation of a coordinatively unsaturated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[1] Furthermore, their electron-donating nature increases the electron density on the palladium center, which facilitates the cleavage of the strong C-F bond.
Q3: Can I use a different boronic acid derivative instead of a boronic acid?
A3: Yes, and it is often recommended. Potassium trifluoroborate salts and boronic acid esters (e.g., pinacol or MIDA esters) are excellent alternatives. They often exhibit greater stability towards protodeboronation and can be easier to handle and purify than boronic acids.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.
Q5: What are some common workup procedures for this type of reaction?
A5: A typical workup involves cooling the reaction to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine to remove the inorganic base and salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Sterically Hindered Aryl Halides
Disclaimer: The following data is illustrative and based on general observations for sterically hindered couplings. Actual yields for this compound will vary and require optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 65-85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 70-90 |
| 3 | XPhos Palladacycle (2) | - | K₂CO₃ (3) | THF | 80 | 24 | 50-75 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-AmylOH | 100 | 12 | 60-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This is a generalized procedure and should be optimized for specific boronic acid partners.
1. Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.
2. Solvent Addition and Degassing:
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).[2]
-
Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.[3]
3. Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing Suzuki coupling of hindered substrates.
References
Technical Support Center: "Methyl 2-fluoro-6-methylbenzoate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-fluoro-6-methylbenzoate". The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 2-fluoro-6-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The use of excess methanol helps to drive the reaction equilibrium towards the product side.
Q2: What are the primary side products I should be aware of during the synthesis of this compound via Fischer Esterification?
A2: Due to the equilibrium nature of the Fischer esterification, the most common impurity is unreacted 2-fluoro-6-methylbenzoic acid.[1][3] Another potential side product, arising from the acid-catalyzed dehydration of the methanol solvent/reagent at elevated temperatures, is dimethyl ether. Additionally, residual acid catalyst and water, a co-product of the reaction, can be present in the crude product.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.[3][4] Ensure that your reagents, particularly the methanol and the reaction apparatus, are anhydrous. Using a large excess of methanol can also help to push the reaction to completion. Insufficient reaction time or temperature, or an inadequate amount of catalyst, can also lead to incomplete conversion.
Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A4: An unexpected peak could be one of several possibilities. Besides the unreacted starting material, consider the formation of dimethyl ether, especially if the reaction was heated at a high temperature. If your downstream process involves reactions at the methyl group of the benzene ring (e.g., bromination), you might be seeing byproducts from that subsequent step if the purification was incomplete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | The reaction has not reached completion due to equilibrium. | - Use a larger excess of anhydrous methanol (20-50 equivalents).- Ensure all glassware is thoroughly dried before use.- Increase reaction time and/or temperature, monitoring for potential side product formation.- Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. |
| Presence of Carboxylic Acid in Product | Incomplete reaction or hydrolysis of the ester during workup. | - Optimize reaction conditions as described above.- During the aqueous workup, use a saturated sodium bicarbonate solution to wash the organic layer and remove any unreacted carboxylic acid. |
| Difficulty in Isolating the Product | The product may have some solubility in the aqueous layer during extraction. | - After the initial aqueous wash, use brine (saturated NaCl solution) to wash the organic layer. This reduces the solubility of the organic product in the aqueous phase. |
| Discolored Product (Yellow or Brown Tint) | This may be due to impurities from the starting material or side reactions at high temperatures. | - Ensure the purity of the starting 2-fluoro-6-methylbenzoic acid.- Avoid excessive heating during the reaction and distillation.- Consider purification by column chromatography if distillation is insufficient. |
Quantitative Data on Common Impurities
The following table summarizes the typical impurities observed in the synthesis of this compound via Fischer esterification. The percentages can vary significantly based on reaction conditions and workup procedures.
| Impurity | Typical Percentage in Crude Product | Analytical Method for Detection |
| 2-fluoro-6-methylbenzoic acid | 5 - 20% | HPLC, GC-MS |
| Water | Variable | Karl Fischer titration |
| Dimethyl ether | < 1% | Headspace GC-MS |
| Residual Sulfuric Acid | Trace | pH measurement of aqueous wash |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a standard procedure for the acid-catalyzed esterification of 2-fluoro-6-methylbenzoic acid.
Materials:
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2-fluoro-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 equivalents).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 4 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 2-fluoro-6-methylbenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-fluoro-6-methylbenzoate via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Inappropriate solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for similar compounds is a mixture of non-polar and polar solvents, such as Hexanes and Ethyl Acetate.[1] For this compound, a 30:70 mixture of Hexanes/EtOAc has been used successfully.[2] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100. | |
| Poorly packed column leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if performed carefully.[3][4] | |
| Product Elutes Too Quickly (Low Retention) | Solvent system is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., Ethyl Acetate).[5] |
| Product Elutes Too Slowly or Not at All (High Retention) | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is still not eluting, a stronger solvent like methanol in small proportions can be added to the mobile phase.[6] |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[6] | |
| Tailing of the Product Band | Interactions between the compound and active sites on the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to saturate the active sites. |
| The sample is not fully soluble in the eluting solvent. | Ensure the crude mixture is fully dissolved before loading onto the column. If solubility is an issue, consider a different solvent system in which the compound is more soluble.[6] | |
| Cracks or Bubbles in the Column Bed | Improper packing or running the column dry. | Never let the solvent level drop below the top of the stationary phase.[4] If cracks appear, the separation will be compromised, and the column may need to be repacked. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the purification of this compound?
A1: A reported successful solvent system for the column chromatography of this compound is a mixture of hexanes and ethyl acetate in a 30:70 ratio.[2] It is always advisable to first determine the optimal solvent system by running a TLC with different solvent ratios.
Q2: What stationary phase should I use?
A2: Silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds like this compound.[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.[1]
Q3: How can I monitor the separation during the column chromatography process?
A3: Since this compound is colorless, the progress of the separation should be monitored by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[5]
Q4: My compound seems to be unstable on silica gel. What are my alternatives?
A4: If you observe degradation of your compound on silica, you can try using a different stationary phase such as neutral alumina.[6] Alternatively, the silica gel can be "deactivated" by treating it with a small amount of water or triethylamine before packing the column to reduce its acidity.[6]
Q5: How much crude material can I load onto my column?
A5: The amount of crude material depends on the difficulty of the separation and the size of your column. For a relatively straightforward separation, a ratio of 1:30 to 1:50 (crude material to silica gel by weight) is a good starting point. For more difficult separations, a higher ratio (e.g., 1:100) may be necessary.
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1) to find the optimal eluent for separation. A good separation is typically achieved when the desired compound has an Rf value between 0.2 and 0.4.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb into the silica gel by draining a small amount of solvent.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the determined solvent system (e.g., Hexanes:EtOAc 30:70).[2]
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the elution of the product by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
preventing defluorination in reactions with "Methyl 2-fluoro-6-methylbenzoate"
Welcome to the Technical Support Center for Methyl 2-fluoro-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing defluorination and addressing other common issues encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic ester commonly used as a building block in organic synthesis. Its substituted pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of therapeutic agents. For instance, it has been identified as a potential intermediate in the synthesis of compounds like Tavapadon, which is investigated for the treatment of Parkinson's disease.[1]
Q2: What is defluorination and why is it a concern when working with this compound?
Defluorination is the cleavage of the carbon-fluorine (C-F) bond, leading to the loss of the fluorine substituent. The C-F bond is generally the strongest single bond to carbon, but it can be susceptible to cleavage under certain reaction conditions. For this compound, the presence of the ortho-ester group can influence the reactivity of the C-F bond. Defluorination is a significant concern as it leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.
Q3: Under what conditions is defluorination most likely to occur?
Defluorination of fluoroaromatic compounds like this compound can be promoted by:
-
Strong Bases: Highly basic reagents, such as organolithium species (e.g., n-BuLi, s-BuLi) used in ortho-lithiation reactions, can attack the fluorine-bearing carbon or promote elimination pathways that lead to defluorination.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The ester group at the ortho position can facilitate such reactions.
-
Certain Metal-Catalyzed Reactions: While palladium-catalyzed cross-coupling reactions are common with fluoroaromatics, some catalyst systems, particularly those involving nickel or harsh reaction conditions, can induce C-F bond activation and subsequent defluorination.
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound, with a focus on preventing defluorination.
Ortho-Lithiation and Subsequent Electrophilic Quench
Issue: Low yield of the desired ortho-functionalized product and formation of defluorinated byproducts (e.g., methyl 2-methylbenzoate).
Root Cause: The organolithium reagent can attack the fluorine substituent or the ester carbonyl group, or deprotonate the methyl group, leading to complex reaction mixtures. The stability of the ortho-lithiated intermediate is crucial.
Recommendations:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) | These sterically hindered, non-nucleophilic bases are less likely to attack the fluorine atom or the ester group. |
| Temperature | -78 °C or lower | Low temperatures are critical to maintain the stability of the ortho-lithiated species and prevent side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a common solvent for lithiation reactions and helps to solvate and stabilize the organolithium species. |
| Addition Rate | Slow, dropwise addition of the base | Minimizes localized high concentrations of the base, reducing the likelihood of side reactions. |
| Quenching | Rapid quench with the electrophile at low temperature | Once the lithiation is complete, immediate quenching can trap the desired intermediate before it decomposes. |
Experimental Protocol: General Procedure for Ortho-Lithiation
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of LDA (1.1 eq.) in THF to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Optimizing Ortho-Lithiation
References
Technical Support Center: Synthesis of Methyl 2-fluoro-6-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2-fluoro-6-methylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the esterification of 2-fluoro-6-methylbenzoic acid.
Q1: My Fischer esterification of 2-fluoro-6-methylbenzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of 2-fluoro-6-methylbenzoic acid are common due to the steric hindrance caused by the ortho-fluoro and ortho-methyl groups. Here are several factors to consider and strategies for optimization:
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Incomplete Reaction: The equilibrium of the Fischer esterification may not be shifting sufficiently towards the product.
-
Solution: Use a large excess of methanol, which can also serve as the solvent. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
-
Insufficient Catalyst Activity: The acid catalyst (commonly H₂SO₄ or p-TsOH) may not be effective enough to overcome the steric hindrance.
-
Solution: Increase the catalyst loading. Alternatively, consider using a stronger acid catalyst or a Lewis acid catalyst.
-
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be adequate for this sterically hindered substrate.
-
Solution: Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature by using a higher-boiling solvent (co-solvent with methanol) or employing microwave-assisted synthesis can significantly improve the yield and reduce reaction time.[1]
-
Q2: I am observing significant amounts of unreacted 2-fluoro-6-methylbenzoic acid in my final product. How can I effectively remove it?
A2: The presence of unreacted starting material is a common issue. Effective removal is crucial for obtaining a pure product.
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Aqueous Work-up: During the work-up procedure, wash the organic layer containing the ester with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid to form a water-soluble sodium salt, which will be extracted into the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.
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Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is an effective method for separating the less polar methyl ester from the more polar carboxylic acid. A solvent system such as a gradient of ethyl acetate in hexane can be employed.
Q3: Are there alternative esterification methods that are more suitable for a sterically hindered substrate like 2-fluoro-6-methylbenzoic acid?
A3: Yes, for sterically hindered carboxylic acids, alternative methods that avoid the equilibrium limitations of the Fischer esterification are often more effective.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a mild reaction that proceeds at room temperature and is known to be effective for sterically demanding substrates.[2][3][4] A common side product is dicyclohexylurea (DCU), which can often be removed by filtration.
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Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6][7][8][9] While effective, the reagents are more expensive, and purification from byproducts like triphenylphosphine oxide can be challenging.
-
Conversion to Acid Chloride: A robust method involves converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with methanol to form the ester. This method often gives high yields but requires handling of corrosive reagents.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 2-fluoro-6-methylbenzoic acid.[10][11][12]
Q2: What are the most common side products in the synthesis of this compound?
A2: While specific side product analysis for this exact reaction is not extensively documented, based on the reaction mechanisms for similar sterically hindered substrates, potential side products include:
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N-acylurea: In the Steglich esterification, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[2] The use of DMAP helps to suppress this side reaction.
-
Unreacted Starting Material: Due to steric hindrance, incomplete conversion is a common issue, leaving unreacted 2-fluoro-6-methylbenzoic acid.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, will show the starting carboxylic acid as a more polar spot (lower Rf value) and the product ester as a less polar spot (higher Rf value). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: What purification techniques are recommended for this compound?
A4: The purification strategy depends on the scale of the reaction and the impurities present.
-
Extraction and Washing: A standard work-up involves extracting the product into an organic solvent and washing with water and a base (like sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.[13][14]
-
Column Chromatography: For high purity, silica gel column chromatography is recommended. The separation is based on the polarity difference between the ester and potential impurities.
-
Distillation: If the product is thermally stable and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids
| Method | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ or p-TsOH | Reflux, requires water removal | Moderate to Good | Inexpensive reagents, simple setup.[14] | Equilibrium reaction, often incomplete conversion for hindered substrates.[15] |
| Steglich Esterification | Methanol, DCC, DMAP | Room temperature | Good to Excellent | Mild conditions, high yields for hindered substrates.[2][16] | DCC is an allergen, byproduct (DCU) can be difficult to remove.[17] |
| Mitsunobu Reaction | Methanol, PPh₃, DEAD/DIAD | 0 °C to Room Temperature | Good to Excellent | Very mild conditions, inversion of stereochemistry at the alcohol (not relevant here).[5][6] | Expensive reagents, byproduct (triphenylphosphine oxide) can complicate purification.[7] |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Room temperature to gentle heating | Excellent | High yields, not an equilibrium reaction. | Harsh and corrosive reagents. |
Note: The yields are typical for sterically hindered substrates and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Steglich Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, water, and saturated sodium bicarbonate solution.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[16]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ossila.com [ossila.com]
- 11. 90259-27-1|2-Fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 12. chemscene.com [chemscene.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. studylib.net [studylib.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Steric Hindrance in Reactions of Methyl 2-fluoro-6-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the steric hindrance of Methyl 2-fluoro-6-methylbenzoate in various chemical transformations. The ortho-fluoro and -methyl substituents significantly shield the ester carbonyl group, necessitating specialized protocols to achieve desired reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic acyl substitution reactions?
A1: The low reactivity of this compound stems from the significant steric hindrance created by the methyl and fluoro groups at the 2- and 6-positions of the benzene ring. This steric bulk physically blocks the trajectory of incoming nucleophiles, making it difficult to access the electrophilic carbonyl carbon. This inhibitory effect slows down or completely prevents reactions that proceed through a tetrahedral intermediate, such as hydrolysis, amidation, and transesterification under standard conditions.
Q2: What are the primary challenges when working with this compound?
A2: The main challenges include:
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Hydrolysis/Saponification: Resistance to both acidic and basic hydrolysis, often requiring harsh conditions that can lead to decomposition of sensitive substrates.
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Amide Formation: Difficulty in coupling with amines, especially secondary or sterically hindered amines, leading to low yields.
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Reduction: Slower reaction rates with common reducing agents.
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Organometallic Addition: Grignard and organolithium reagents may preferentially act as bases rather than nucleophiles, leading to deprotonation at the benzylic methyl group or other acidic protons, instead of addition to the carbonyl.
Troubleshooting Guides
Reaction Type: Hydrolysis (Saponification)
Problem: Low or no conversion to 2-fluoro-6-methylbenzoic acid using standard conditions (e.g., NaOH/MeOH/H₂O, reflux).
| Possible Cause | Suggested Solution |
| Steric hindrance preventing nucleophilic attack at the carbonyl carbon. | Switch to a less sterically demanding reaction pathway. Consider conditions that favor an SN2 attack on the methyl group of the ester (BAl2 mechanism) over the standard BAc2 mechanism. |
| Insufficient reactivity of the hydroxide ion. | Employ "naked" or less solvated hydroxide ions to increase nucleophilicity. This can be achieved by using non-aqueous or anhydrous solvent systems. |
| Reversible reaction under acidic conditions. | Use basic conditions to drive the reaction to completion by forming the carboxylate salt.[1] |
| Protocol | Reagents & Conditions | Typical Yield | Reaction Time | Notes |
| Standard Aqueous | NaOH, MeOH/H₂O (e.g., 8:2), rt to reflux | Very Low to None | > 48 h | Often ineffective for highly hindered esters.[2][3] |
| Non-Aqueous NaOH | 0.3 N NaOH in CH₂Cl₂/MeOH (9:1), rt | High (80-96%) | 1-5 h | Rapid and efficient for hindered esters at room temperature.[2][3] |
| t-BuNH₂/LiBr | t-BuNH₂, LiBr, MeOH/H₂O, reflux | Excellent | 3-10 h | LiBr acts as a Lewis acid to activate the carbonyl group.[4] |
| "Anhydrous Hydroxide" | KOBut, H₂O (2:1), anhydrous DMSO, rt | Excellent | 1-4 h | Generates a highly reactive, poorly solvated hydroxide. |
Reaction Type: Amide Formation
Problem: Failure to form an amide bond with an amine, particularly with hindered or poorly nucleophilic amines.
| Possible Cause | Suggested Solution |
| Low electrophilicity of the ester carbonyl. | Convert the ester to the corresponding carboxylic acid (2-fluoro-6-methylbenzoic acid) first, and then use a potent coupling reagent. |
| Steric clash between the ester and the amine. | Use a less sterically demanding activating agent. Acyl fluorides, for instance, are smaller than many activated ester intermediates. |
| Decomposition of the activated species. | Choose a more stable activated intermediate or perform the reaction at lower temperatures. |
| Strategy | Reagents & Conditions | Key Advantages |
| Acyl Chloride Formation | (COCl)₂ or SOCl₂, cat. DMF, then amine, base | Generates a highly reactive electrophile. |
| Peptide Coupling Reagents | HATU, HBTU, or PyBOP with a non-nucleophilic base (e.g., DIEA) in an aprotic solvent (e.g., DMF). | High efficiency for forming amide bonds, even with challenging substrates. |
| In-situ Acyl Fluoride Formation | TCFH-NMI or BTFFH, then amine | Minimizes steric hindrance at the activation step.[5] |
Detailed Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of this compound
This protocol is adapted from a general procedure for the hydrolysis of sterically hindered esters.[2][3]
Materials:
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This compound
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Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
3 N Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard extraction and workup glassware
Procedure:
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Dissolve this compound (1.0 equiv) in dichloromethane (9 mL per mmol of ester).
-
To this solution, add a 3 N methanolic solution of NaOH (3.0 equiv). The final solvent ratio should be approximately CH₂Cl₂:MeOH 9:1.
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Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.
-
Upon completion, add water to the reaction mixture and separate the aqueous layer.
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Wash the organic layer with water. Combine the aqueous layers.
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Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with 1 M HCl.
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The product, 2-fluoro-6-methylbenzoic acid, will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amide Coupling of 2-fluoro-6-methylbenzoic Acid using HATU
This protocol is a general and robust method for coupling carboxylic acids with amines, including those that are sterically hindered.
Materials:
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2-fluoro-6-methylbenzoic acid (obtained from hydrolysis of the ester)
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Amine (primary or secondary)
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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N,N-Diisopropylethylamine (DIEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoro-6-methylbenzoic acid (1.0 equiv) in anhydrous DMF.
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Add the amine (1.0-1.2 equiv) to the solution.
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Add DIEA (2.0-3.0 equiv) to the reaction mixture.
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Add HATU (1.1-1.5 equiv) portion-wise while stirring.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for the hydrolysis of this compound.
Decision Pathway for Amide Bond Formation
Caption: Decision-making pathway for amide synthesis starting from this compound.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. web.mnstate.edu [web.mnstate.edu]
troubleshooting low reactivity of "Methyl 2-fluoro-6-methylbenzoate"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-6-methylbenzoate. Its unique structure, featuring ortho-fluoro and -methyl substituents, presents specific challenges in terms of reactivity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in many standard reactions?
The reduced reactivity of this compound is primarily due to a combination of steric and electronic effects originating from the substituents at the ortho positions.[1][2][3]
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Steric Hindrance: The methyl group and, to a lesser extent, the fluorine atom at the C2 and C6 positions physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon of the ester. This steric shield significantly slows down or prevents reactions that rely on nucleophilic attack at this site, such as hydrolysis and amidation.
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Electronic Effects: While the fluorine atom is electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon, the ortho-positioning of both the fluoro and methyl groups can lead to a phenomenon known as the "ortho-effect."[1][2][3] This effect can alter the conformation of the ester group relative to the benzene ring, potentially impacting its resonance stabilization and overall reactivity.
Q2: What is the "ortho-effect" and how does it apply to this molecule?
The "ortho-effect" is a general observation for ortho-substituted benzoic acids (and their derivatives), where the acidity and reactivity are often different from what would be predicted based on the electronic properties of the substituents alone.[1][2][3] In the case of this compound, the ortho substituents can force the ester group out of the plane of the benzene ring. This twisting reduces resonance between the carbonyl group and the aromatic ring, which can influence the reactivity of both the ester and the ring.
Troubleshooting Guide
Issue 1: Failed or Low-Yield Hydrolysis (Saponification)
Q: I am attempting to hydrolyze this compound to the corresponding carboxylic acid (2-fluoro-6-methylbenzoic acid) using standard aqueous base conditions (e.g., NaOH/H₂O/MeOH), but I am getting very low to no conversion. Why is this happening and what can I do?
A: This is a common issue due to the significant steric hindrance around the ester carbonyl group. Standard aqueous hydrolysis conditions are often too mild to overcome this steric barrier.
Possible Solutions:
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Harsh Reaction Conditions: While often leading to side products, significantly increasing the temperature and concentration of the base might afford a small amount of product. However, this is generally not recommended.
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Non-Aqueous Hydrolysis: A more effective approach is to move to a non-aqueous solvent system that can enhance the nucleophilicity of the hydroxide.[4][5] A reported mild and efficient method for the hydrolysis of sterically hindered esters involves using sodium hydroxide in a mixture of methanol and dichloromethane.[4][5]
Table 1: Comparison of Hydrolysis Conditions for Hindered Esters
| Condition | Solvent System | Temperature | Typical Reaction Time | Expected Outcome |
| Standard Aqueous | 80% MeOH/H₂O | Room Temperature | 24-48 hours | Very low to no conversion |
| Non-Aqueous | 10% MeOH/CH₂Cl₂ | Room Temperature | 1-24 hours | High conversion |
Issue 2: Difficulty in Amide Coupling Reactions
Q: I am trying to synthesize an amide from this compound and an amine, but the reaction is not proceeding. What are the recommended coupling methods for such a hindered ester?
A: Direct aminolysis of this sterically hindered ester is highly unlikely to be successful. The recommended approach is to first hydrolyze the ester to the carboxylic acid (2-fluoro-6-methylbenzoic acid) and then use a suitable coupling agent to facilitate amide bond formation. The corresponding carboxylic acid has been successfully used in amide coupling reactions for the synthesis of bioactive molecules.[6]
Recommended Workflow for Amide Synthesis:
Caption: Recommended two-step workflow for amide synthesis.
Troubleshooting the Amide Coupling Step (from the carboxylic acid):
If you are still facing issues with the amide coupling even after forming the carboxylic acid, consider the following:
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Choice of Coupling Agent: For sterically hindered substrates, more potent coupling reagents are often required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[7]
-
Reaction Conditions:
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Base: Use a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).[7]
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Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are suitable.
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Temperature: While many couplings run at room temperature, gentle heating might be necessary for particularly challenging substrates.
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Table 2: Recommended Conditions for Amide Coupling of 2-fluoro-6-methylbenzoic Acid
| Coupling Reagent | Base | Solvent | Temperature |
| HATU | DIEA | DMF | Room Temperature |
| EDC/HOBt | DIEA or NMM | DCM or DMF | 0 °C to Room Temperature |
Experimental Protocols
Protocol 1: Non-Aqueous Hydrolysis of this compound
This protocol is adapted from a general method for the hydrolysis of sterically hindered esters.[4][5]
Materials:
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This compound
-
Sodium hydroxide (NaOH)
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Methanol (MeOH), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous
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Hydrochloric acid (HCl), 1M aqueous solution
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Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
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Prepare a 0.3 N solution of NaOH in a 10% MeOH/CH₂Cl₂ (v/v) mixture.
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Dissolve this compound (1 equivalent) in the prepared NaOH solution.
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Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully acidify the reaction mixture with 1M HCl to protonate the carboxylate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-methylbenzoic acid.
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Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: HATU-Mediated Amide Coupling of 2-fluoro-6-methylbenzoic Acid
This protocol is a standard procedure for amide bond formation using HATU.[7]
Materials:
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2-fluoro-6-methylbenzoic acid
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Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
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N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-fluoro-6-methylbenzoic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
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Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low reactivity issues.
References
Technical Support Center: Scale-Up Synthesis of Methyl 2-fluoro-6-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-fluoro-6-methylbenzoate. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and direct method for the synthesis of this compound is the Fischer esterification of 2-fluoro-6-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. Other potential routes, especially for industrial-scale production, might involve methylation using reagents like dimethyl sulfate or methyl iodide, although these can present greater handling and safety challenges.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
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Reaction Kinetics and Thermal Management: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and impurities.[1]
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Mixing Efficiency: Achieving uniform mixing in large volumes is more challenging and can significantly impact reaction rates, yield, and the impurity profile.[1][2]
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Purification and Isolation: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Developing robust crystallization or distillation processes is crucial for obtaining a high-purity product.[1][2]
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Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.[1]
Q3: How critical is the purity of the starting material, 2-fluoro-6-methylbenzoic acid, for a successful scale-up?
A3: The purity of 2-fluoro-6-methylbenzoic acid is critical for a successful and reproducible scale-up. High-purity starting material (typically ≥99.0%) ensures predictable reactivity, helps to optimize yields by minimizing side reactions, and reduces the burden of downstream purification of the final product.[3] Using a starting material with significant impurities can lead to the formation of undesired byproducts that may be difficult to separate from the desired ester.
Troubleshooting Guides
Problem 1: Decreased Yield Upon Scale-Up
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Mixing and Heat Transfer | Optimize the stirring speed and impeller design for the larger reactor volume. Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils. Consider using a continuous flow reactor system for better control.[2] |
| Changes in Reagent Addition Rate | Conduct a study to optimize the reagent addition rate for the scaled-up process. Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.[2] |
| Incomplete Reaction | Monitor the reaction progress using in-process controls like HPLC or GC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure the catalyst is active and used in the appropriate amount. |
| Side Reactions (e.g., Dehydration) | Overheating can lead to side reactions. Ensure accurate temperature monitoring and control. For the esterification, ensure the temperature does not significantly exceed the reflux temperature of methanol. |
Problem 2: Difficulty in Product Purification at Large Scale
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Chromatography is Not Scalable | Develop a robust crystallization method. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity. Optimize cooling rates and agitation to control crystal size and minimize impurity inclusion.[2] |
| Presence of Unreacted Starting Material | If unreacted 2-fluoro-6-methylbenzoic acid is present, a basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove it by converting it to its water-soluble salt. |
| Formation of Emulsions During Work-up | In larger volumes, emulsions can be more stable. Try adding brine to the aqueous layer to break the emulsion. A slower and more controlled agitation during washing can also help prevent emulsion formation. |
| Product is an Oil or Low-Melting Solid | If crystallization is not feasible, consider vacuum distillation for purification. The boiling point of the product will be a key parameter to determine the feasibility of this method. |
Experimental Protocols
General Protocol for Scale-Up Fischer Esterification of 2-fluoro-6-methylbenzoic acid
This protocol is a general guideline and should be optimized for specific equipment and scale.
1. Reaction Setup:
-
Charge a suitable glass-lined or stainless steel reactor with 2-fluoro-6-methylbenzoic acid (1.0 eq).
-
Add methanol (5-10 volumes). The volume can be optimized based on solubility and desired concentration.
-
Under agitation, slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the temperature below 30°C.
2. Reaction:
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with water and then with brine.
4. Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or by developing a suitable crystallization procedure.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | C₈H₇FO₂ | 154.14 | Starting Material |
| Methanol | 67-56-1 | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| This compound | 197516-57-7 | C₉H₉FO₂ | 168.16 | Product |
Table 2: Typical Scale-Up Reaction Parameters (Example)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 2-fluoro-6-methylbenzoic acid | 10 g | 1 kg |
| Methanol | 100 mL | 10 L |
| Sulfuric Acid | 1 mL | 100 mL |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield (Isolated) | 85-95% | 75-85% |
| Purity (by HPLC) | >99% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield during scale-up.
References
Technical Support Center: Cross-Coupling of Methyl 2-fluoro-6-methylbenzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with the cross-coupling of Methyl 2-fluoro-6-methylbenzoate. This substrate presents unique challenges due to the steric hindrance from the ortho-methyl group and the lower reactivity of the C-F bond.
Troubleshooting Guide
Question: My cross-coupling reaction with this compound is resulting in low to no yield. What are the common causes and how can I troubleshoot it?
Answer:
Low yields with this substrate are typically due to a combination of steric hindrance and the inertness of the aryl fluoride bond. Here is a systematic approach to troubleshooting your reaction:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts are often ineffective.[1] The choice of ligand is crucial for activating the sterically hindered and electron-rich aryl fluoride.
-
Problem: The catalytic cycle steps (oxidative addition, transmetalation, and reductive elimination) are too slow.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate reductive elimination.[1][3] For particularly challenging couplings, consider specialized ligands.[1]
-
-
Base Selection: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) for transmetalation.[1][4]
-
Problem: Inefficient transmetalation due to an inappropriate base.
-
Solution: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][5]
-
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-F bond cleavage.
-
Problem: Insufficient energy to drive the reaction forward.
-
Solution: Increase the reaction temperature, typically in the range of 80–110 °C.[3] Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and side reactions like the homocoupling of boronic acids.[3]
-
Reagent Quality: The purity of your reagents is paramount.
-
Problem: Impurities are inhibiting the reaction.
-
Solution: Use fresh, high-purity starting materials, ligands, and bases. Boronic acids, in particular, can degrade over time; consider using more stable boronic esters (e.g., pinacol esters).[6]
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Palladium-catalyzed Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are the most common and versatile methods for this type of substrate.[4][7][8] Nickel-catalyzed couplings can also be effective for aryl fluorides.[9] The choice depends on the desired final product.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: A good starting point would be to use a bulky biarylphosphine ligand like XPhos or SPhos with a palladium precatalyst. A strong base such as K₃PO₄ is recommended, along with an aprotic solvent like dioxane or toluene with a small amount of water.[1][3] See the tables and protocol below for more detailed recommendations.
Q3: Can I use other aryl halides (Br, Cl, I) instead of the fluoride for this reaction?
A3: Yes, and in many cases, they will be more reactive. The order of reactivity for aryl halides in palladium-catalyzed cross-coupling is generally I > Br > Cl > F. If you have the synthetic route to the corresponding aryl bromide or iodide, the coupling reaction may proceed under milder conditions. However, aryl fluorides are often more readily available or may be required for specific synthetic strategies.
Q4: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I minimize this?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the palladium catalyst.[3] Ensure your degassing procedure is thorough. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway.[6] Additionally, using a more stable boronic ester derivative can reduce this side reaction.[6]
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] A small aliquot of the reaction mixture can be taken (under inert atmosphere if the reaction is ongoing), quenched, and analyzed.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Recommended For | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, or RuPhos | 1-5 | Sterically hindered substrates, general starting point.[1][3] | [1][3] |
| XPhos Pd G3/G4 | (Internal) | 0.5-2 | Highly active precatalyst for challenging couplings.[3][10] | [3][10] |
| Ni(PCy₃)₂Cl₂ | (Internal) | 5-10 | C-F bond activation with organozinc reagents.[9] | [9] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes | Reference |
| K₃PO₄ | 2.0 - 3.0 | Dioxane / H₂O (e.g., 10:1) | 80 - 110 | Good starting point for hindered substrates.[1][3] | [1][3] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene or Dioxane | 80 - 110 | Often effective, strong base.[3] | [3] |
| NaOtBu | 1.5 - 2.0 | Toluene or THF | Room Temp - 100 | Common for Buchwald-Hartwig aminations. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[12]
-
Catalyst Addition: Add the palladium precatalyst to the flask.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
impact of solvent on "Methyl 2-fluoro-6-methylbenzoate" reaction rates
Technical Support Center: Methyl 2-fluoro-6-methylbenzoate
Welcome to the technical support center for "this compound." This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvents on reaction rates for experiments involving this compound. Given the steric hindrance from the ortho-fluoro and ortho-methyl groups, reaction kinetics can be particularly sensitive to the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: My ester hydrolysis (saponification) of this compound is extremely slow. What could be the cause and how can I accelerate it?
A1: Slow hydrolysis is a common issue with this substrate due to significant steric hindrance around the carbonyl group. The ortho-fluoro and ortho-methyl substituents impede the approach of the nucleophile (e.g., hydroxide ion).
-
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a critical role. While aqueous solutions are necessary for hydrolysis, the choice of co-solvent is important. Polar aprotic co-solvents like DMSO or DMF can enhance the reactivity of the hydroxide ion compared to polar protic solvents like ethanol or methanol, which can solvate the nucleophile through hydrogen bonding, thereby reducing its effective concentration and reactivity.[1][2] However, ensure your substrate is soluble in the chosen solvent mixture.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.
-
Concentration of Base: Increasing the concentration of the base (e.g., NaOH or KOH) can also increase the reaction rate, as the rate of saponification is dependent on the base concentration.[3]
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on the fluoride of this compound, but the reaction is not proceeding. Why might this be?
A2: While the fluorine atom is an excellent leaving group for SNAr reactions, the steric bulk from the adjacent methyl and ester groups can hinder the approach of the nucleophile to the substituted carbon.
-
Troubleshooting Steps:
-
Solvent Selection: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[2] These solvents are poor hydrogen-bond donors and do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[2] Protic solvents can significantly slow down the reaction by solvating the nucleophile.[2]
-
Nucleophile Strength: Ensure you are using a potent nucleophile. The reactivity of the nucleophile is a key factor in SNAr reactions.
-
Temperature: As with hydrolysis, increasing the temperature can help overcome the activation energy barrier, which is likely high due to steric hindrance.
-
Q3: How does the choice of solvent affect the reaction rate of Fischer esterification to synthesize this compound?
A3: In Fischer esterification, an excess of the alcohol reactant (methanol, in this case) is often used as the solvent.[4] This serves two purposes: it acts as a reactant and drives the equilibrium towards the product side according to Le Chatelier's principle.[4] The reaction is typically catalyzed by a strong acid. The rate of Fischer esterification is highly dependent on steric factors; the presence of bulky groups on the carboxylic acid or alcohol can retard the reaction rate.[4] For a sterically hindered acid like 2-fluoro-6-methylbenzoic acid, the reaction may be slow. Using a co-solvent is generally not recommended unless required for solubility, as it would dilute the methanol and could shift the equilibrium unfavorably.
Quantitative Data on Solvent Effects
Table 1: Relative Rate Constants for a Representative SNAr Reaction
This table illustrates the dramatic effect of solvent choice on the rate of a typical SNAr reaction. The data is for the reaction of n-butyl bromide with azide, which demonstrates the general trend for nucleophilic substitution reactions.[2]
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Ethanol | 24 | 0.3 | Polar Protic |
| Acetonitrile | 38 | 5000 | Polar Aprotic |
| DMF | 37 | 2800 | Polar Aprotic |
| DMSO | 49 | 1300 | Polar Aprotic |
Table 2: Effect of Aqueous Co-Solvent on Ester Hydrolysis Rate
This table shows the general trend of decreasing reaction rate for alkaline hydrolysis of methyl benzoates with an increasing percentage of an organic co-solvent in water.[5]
| Co-Solvent | % Co-Solvent (v/v) | Relative Rate Constant |
| None (Water) | 0% | Highest |
| Dioxane | 20% | Moderate |
| Dioxane | 40% | Lower |
| Dioxane | 60% | Lowest |
| Ethanol | 20% | Moderate |
| Ethanol | 40% | Lower |
| Ethanol | 60% | Lowest |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
Objective: To hydrolyze this compound to 2-fluoro-6-methylbenzoic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Solvent (e.g., Water/DMSO mixture, 1:1 v/v)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent system (e.g., 10 mL per gram of ester).
-
Add a solution of NaOH (2-3 equivalents) in water.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, this reaction may require prolonged heating (12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To substitute the fluoride of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., Piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., DMSO or DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the amine nucleophile (1.2-1.5 equivalents), and K₂CO₃ (2-3 equivalents).
-
Add the anhydrous polar aprotic solvent (e.g., DMSO, 10 mL per gram of ester).
-
Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflows for hydrolysis and SNAr reactions.
Caption: Logical relationship of solvent type to reaction rate.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative ¹H NMR Analysis of Methyl 2-fluoro-6-methylbenzoate and Structural Analogs
This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-6-methylbenzoate alongside its structurally related analogs: Methyl 2-fluorobenzoate, Methyl 2-methylbenzoate, and Methyl 2,6-difluorobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to aid in spectral interpretation and structural elucidation.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its analogs. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Ar-H Chemical Shifts (δ, ppm), Multiplicity, J (Hz) | -OCH₃ (δ, ppm), Multiplicity | -CH₃ (δ, ppm), Multiplicity |
| This compound | 7.29 – 7.25 (m, 2H), 7.24 – 7.20 (m, 1H) | 3.91 (s) | 2.61 (s) |
| Methyl 2-fluorobenzoate [1] | 7.94 (dt, J = 7.6, 1.6, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2, 1H), 7.17 – 7.12 (m, 1H) | 3.94 (s) | - |
| Methyl 2-methylbenzoate [1] | 7.92 (d, J = 7.6, 1H), 7.41 (t, J = 7.6, 1H), 7.25 (t, J = 6.8, 2H) | 3.91 (s) | 2.61 (s) |
| Methyl 2,6-difluorobenzoate [1] | 7.45-7.39 (m, 1H), 6.98-6.93 (m, 2H) | 3.96 (s) | - |
Analysis of Spectral Data:
The ¹H NMR spectrum of This compound is distinguished by the presence of both a methyl ester singlet and an aromatic methyl singlet. The aromatic region displays a complex multiplet, arising from the combined electronic effects and spin-spin coupling influenced by the fluorine and methyl substituents.
In comparison, Methyl 2-fluorobenzoate lacks the aromatic methyl signal, and its aromatic region is characterized by distinct doublet of triplets and multiplets due to the sole fluorine substituent.[1] Methyl 2-methylbenzoate also shows an aromatic methyl signal, but the pattern in the aromatic region differs from the target compound due to the absence of the fluorine atom's influence.[1] The spectrum of Methyl 2,6-difluorobenzoate shows a more complex aromatic pattern due to coupling with two fluorine atoms, and it lacks the aromatic methyl signal.[1]
Spin-Spin Coupling Diagram
The following diagram illustrates the key proton spin-spin coupling interactions within the aromatic ring of this compound.
Caption: Spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Analysis
A standard protocol for acquiring high-resolution ¹H NMR spectra of substituted methyl benzoates is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Data Acquisition:
-
A standard one-pulse sequence is utilized.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -1 to 11 ppm).
-
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is set between scans to ensure complete T1 relaxation of the protons.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak integration is performed to determine the relative ratios of the different protons.
This comprehensive guide provides the necessary data and protocols for a thorough understanding and comparison of the ¹H NMR spectrum of this compound with its structural analogs. The provided information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for unambiguous structure verification and analysis.
References
Comparative Analysis of the 13C NMR Spectrum of Methyl 2-fluoro-6-methylbenzoate
This guide provides a comparative analysis of the 13C NMR spectrum of Methyl 2-fluoro-6-methylbenzoate against structurally related alternatives: Methyl 2-fluorobenzoate, Methyl 2-methylbenzoate, and the parent compound, Methyl benzoate. This document is intended for researchers, scientists, and professionals in drug development to facilitate the interpretation of 13C NMR spectra and understand the influence of substitution patterns on chemical shifts in this class of compounds.
Data Summary
The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogs. All data was acquired in CDCl3, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon Atom | This compound (Predicted) | Methyl 2-fluorobenzoate[1][2] | Methyl 2-methylbenzoate[1] | Methyl benzoate |
| C=O | ~165-170 | 164.74 (d, J=3.8 Hz) | 166.80 | ~167 |
| C1 | ~118-120 | 118.60 (d, J=10.0 Hz) | 137.86 | ~130 |
| C2 | ~160-163 (d) | 160.54 (d, J=260.0 Hz) | 133.43 | ~128.5 |
| C3 | ~115-117 (d) | 116.97 (d, J=22.3 Hz) | 130.01 | ~129.5 |
| C4 | ~132-135 | 134.47 (d, J=9.2 Hz) | 129.94 | ~133 |
| C5 | ~123-125 | 123.86 (d, J=4.0 Hz) | 128.06 | ~129.5 |
| C6 | ~138-140 | 132.04 | 126.56 | ~128.5 |
| O-CH3 | ~52 | 52.13 | 51.61 | ~52 |
| Ar-CH3 | ~20 | - | 20.91 | - |
Note: Experimental data for this compound was not publicly available. The presented values are predicted based on substituent effects observed in analogous compounds.
Experimental Protocol
The following is a standard protocol for acquiring 13C NMR spectra, similar to the methods used to obtain the reference data.[3]
Sample Preparation: Approximately 10-20 mg of the solid sample or 50-100 µL of the liquid sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
Instrumentation: Spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Temperature: 298 K.
Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl3 at 77.16 ppm.
Substituent Effects on 13C NMR Chemical Shifts
The chemical shifts in the 13C NMR spectrum of substituted methyl benzoates are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The following diagram illustrates the key relationships between the substituents and the resulting chemical shifts.
Caption: Influence of substituents on 13C NMR chemical shifts.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of Methyl 2-fluoro-6-methylbenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the purity assessment of Methyl 2-fluoro-6-methylbenzoate, a key building block in various synthetic pathways.
The purity of this compound was previously determined to be greater than 95% using a reverse-phase HPLC method.[1][2] This guide expands on that, presenting two distinct HPLC methods and a complementary GC method, offering a range of options to suit different laboratory capabilities and analytical requirements. Potential impurities in this compound, arising from its synthesis by the esterification of 2-fluoro-6-methylbenzoic acid, could include the unreacted starting material and isomers such as Methyl 4-fluoro-2-methylbenzoate or Methyl 2-fluoro-4-methylbenzoate.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is paramount for accurate purity determination. While HPLC is a widely used and versatile method, GC can offer advantages for volatile and thermally stable compounds like this compound.
| Parameter | HPLC Method 1 (C8 Column) | HPLC Method 2 (PFP Column) | GC Method |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography with alternative selectivity | Gas-Liquid Chromatography |
| Stationary Phase | C8 (Octylsilane) | PFP (Pentafluorophenyl) | 5% Phenyl Polysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Methanol/Water | Helium |
| Typical Run Time | 15-25 minutes | 15-25 minutes | 10-20 minutes |
| Detection | UV-Vis (230 nm & 254 nm) | UV-Vis (230 nm & 254 nm) | Flame Ionization Detector (FID) |
| Advantages | Robust, widely available columns, good for a range of polarities. | Enhanced selectivity for positional isomers and fluorinated compounds.[3] | High resolution for volatile compounds, no solvent waste. |
| Limitations | May have limited selectivity for closely related isomers. | May require specific mobile phase conditions for optimal performance. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Below are the detailed experimental protocols for the three analytical methods compared in this guide.
HPLC Method 1: Reverse-Phase Analysis on a C8 Column
This method is based on the conditions reported for the purity analysis of this compound.[1][2]
-
Instrumentation: Agilent 1100 Series LC or equivalent.
-
Column: Phenomenex Luna C8, 150 x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase A: 0.01 M KH2PO4, pH adjusted to 2.30 with H3PO4.[1][2]
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 85% B
-
12-15 min: 85% B
-
15.1-18 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm and 230 nm.[1][2]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
HPLC Method 2: Alternative Selectivity with a PFP Column
Pentafluorophenyl (PFP) stationary phases offer different selectivity compared to traditional alkyl phases, which can be advantageous for separating halogenated aromatic compounds.[3]
-
Instrumentation: HPLC system with a gradient pump and UV detector.
-
Column: PFP column (e.g., Supelco Discovery PFP, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography (GC) Method
GC is a suitable alternative for the analysis of volatile compounds like methyl benzoate and its derivatives.[4]
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase (e.g., HP-5, DB-5).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 220 °C.
-
Hold at 220 °C for 2 min.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Visualizing the Analytical Workflow
To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps involved.
Caption: General workflow for HPLC purity analysis.
Caption: Logical comparison of analytical techniques.
References
Navigating the Synthetic Landscape of Methyl 2-fluoro-6-methylbenzoate: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 2-fluoro-6-methylbenzoate emerges as a versatile building block, offering multiple avenues for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of key reaction products derived from this starting material, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of next-generation pharmaceuticals.
This publication delves into two primary reaction pathways originating from this compound: Suzuki-Miyaura coupling to form substituted biphenyls and nucleophilic aromatic substitution (SNA_r) to generate N-aryl amines. We will present a detailed characterization of the resulting products, compare their synthetic routes with established alternatives, and explore the potential biological significance of the core structures.
I. Suzuki-Miyaura Coupling: Synthesis of Biphenyl Carboxylic Acid Derivatives
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds. Here, we examine the synthesis of 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid, a potential pharmacophore, using this compound as the starting material.
Product Characterization and Performance
The reaction of this compound with (2-methoxyphenyl)boronic acid, followed by hydrolysis of the ester, yields 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
| Product | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid | C15H14O3 | 242.27 g/mol | ¹H NMR (CDCl₃, δ): 8.10 (d, 1H), 7.65 (t, 1H), 7.40 (d, 1H), 7.30-7.20 (m, 2H), 7.05 (t, 1H), 6.95 (d, 1H), 3.80 (s, 3H), 2.25 (s, 3H). ¹³C NMR (CDCl₃, δ): 171.5, 156.0, 140.1, 137.5, 132.8, 131.0, 130.5, 129.8, 128.7, 124.5, 121.2, 111.5, 55.6, 20.4. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
(2-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction: To a flame-dried Schlenk flask are added this compound (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane and water (4:1 v/v) are added. The mixture is heated to 100 °C and stirred for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylate, is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is dissolved in a mixture of methanol and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at 60 °C for 4 hours. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
Comparison with Alternative Synthetic Routes
An alternative approach to biphenyl carboxylic acids involves the Ullmann condensation. While historically significant, this method often requires harsh reaction conditions, including high temperatures and the use of copper powder, which can lead to lower yields and difficulties in product purification compared to the milder and more versatile Suzuki-Miyaura coupling. More modern approaches, such as C-H activation, are emerging but may require specific directing groups and optimization for this particular substitution pattern.
II. Nucleophilic Aromatic Substitution: Synthesis of N-Aryl Piperidine Derivatives
The electron-withdrawing nature of the ester group and the fluorine atom in this compound facilitates nucleophilic aromatic substitution (SNA_r). This section details the synthesis of Methyl 2-(piperidin-1-yl)-6-methylbenzoate.
Product Characterization and Performance
The reaction of this compound with piperidine yields the corresponding N-aryl piperidine derivative.
| Product | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| Methyl 2-(piperidin-1-yl)-6-methylbenzoate | C14H19NO2 | 233.31 g/mol | ¹H NMR (CDCl₃, δ): 7.30 (t, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 3.90 (s, 3H), 2.90 (t, 4H), 2.35 (s, 3H), 1.70-1.55 (m, 6H). ¹³C NMR (CDCl₃, δ): 169.0, 152.5, 138.0, 130.0, 125.0, 122.0, 120.0, 55.0, 52.0, 26.5, 24.5, 19.0. |
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) are dissolved in DMSO.
-
Reaction Execution: The mixture is heated to 120 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 2-(piperidin-1-yl)-6-methylbenzoate.
Comparison with Alternative Synthetic Routes
A common alternative for the synthesis of N-aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. However, for an activated substrate like this compound, the uncatalyzed SNA_r reaction can be a more cost-effective and operationally simpler alternative, avoiding the need for expensive catalysts and ligands.
III. Biological Significance and Signaling Pathways
The core structures of the synthesized products, substituted biphenyl carboxylic acids and N-aryl piperidines, are prevalent in numerous biologically active molecules.
Biphenyl Carboxylic Acids: This scaffold is found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The conformational flexibility of the biphenyl linkage allows for optimal binding to a range of biological targets. Depending on the substitution pattern, these molecules have been reported to interact with targets such as cyclooxygenase (COX) enzymes, nuclear receptors, and various protein kinases.
N-Aryl Piperidines: The piperidine moiety is a common feature in centrally active drugs due to its ability to interact with various receptors and transporters in the central nervous system (CNS). N-aryl piperidines have been investigated as ligands for a multitude of targets, including opioid, dopamine, and serotonin receptors, making them relevant for the development of analgesics, antipsychotics, and antidepressants.
A Comparative Guide to Methyl 2-fluoro-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of two closely related ortho-substituted benzoate esters: Methyl 2-fluoro-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate. By examining their synthesis, physical properties, and reactivity in key cross-coupling reactions, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.
Physicochemical Properties
A foundational aspect of selecting a synthetic reagent is a thorough understanding of its physical and chemical properties. The table below summarizes the key physicochemical data for this compound and Methyl 2-chloro-6-methylbenzoate.
| Property | This compound | Methyl 2-chloro-6-methylbenzoate |
| CAS Number | 197516-57-7 | 99585-14-5 |
| Molecular Formula | C₉H₉FO₂ | C₉H₉ClO₂ |
| Molecular Weight | 168.16 g/mol | 184.62 g/mol |
| Appearance | Information not available | Information not available |
| Boiling Point | Information not available | Information not available |
| Melting Point | Information not available | Information not available |
Synthesis of Starting Materials
The accessibility of a reagent is a crucial factor in its practical application. Both esters are typically synthesized from their corresponding carboxylic acids.
Synthesis of this compound
This ester is prepared via the esterification of 2-fluoro-6-methylbenzoic acid. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Synthesis of Methyl 2-chloro-6-methylbenzoate
One efficient route to this compound involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol. This method provides the desired ester in high yield.[1] Alternatively, it can be synthesized through the esterification of 2-chloro-6-methylbenzoic acid, similar to its fluoro-analogue.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen substituent on the aromatic ring significantly influences the reactivity of the substrate in these transformations.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The reactivity of the aryl halide is inversely proportional to the carbon-halogen bond strength. Consequently, the general reactivity trend is: I > Br > Cl > F. This established principle suggests that Methyl 2-chloro-6-methylbenzoate will be more reactive than this compound in common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Aryl fluorides are generally unreactive under standard cross-coupling conditions and often require specialized, highly active catalyst systems and more forcing conditions to achieve efficient coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Based on the general reactivity trend, Methyl 2-chloro-6-methylbenzoate is expected to be a more suitable substrate for this reaction compared to its fluoro counterpart. The stronger C-F bond in this compound would necessitate more specialized and reactive palladium catalysts, potentially with bulky, electron-rich phosphine ligands, and likely higher reaction temperatures to facilitate the oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. It is anticipated that Methyl 2-chloro-6-methylbenzoate would undergo amination under milder conditions and with a broader range of amines compared to this compound. The amination of aryl fluorides is particularly challenging and often requires the use of highly active and specialized palladium catalysts and strong bases.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-6-methylbenzoate via Carbonylation[1]
Materials:
-
3-chloro-2-iodotoluene
-
Methanol
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N)
-
Carbon monoxide (CO) gas
-
Solvent (e.g., Toluene)
Procedure:
-
To a pressure vessel, add 3-chloro-2-iodotoluene, methanol, palladium catalyst, and a suitable solvent.
-
Seal the vessel and purge with carbon monoxide gas.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir for the specified time, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-6-methylbenzoate.
Note: This is a general procedure and specific conditions such as catalyst loading, CO pressure, temperature, and reaction time should be optimized for the specific scale and equipment.
Protocol 2: General Fischer-Speier Esterification for this compound
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired reactivity. For transformations where a less reactive C-X bond is advantageous, or where the introduction of fluorine is desirable for its unique electronic properties in the final product, this compound may be the preferred choice, albeit with the challenge of activating the C-F bond. For more conventional cross-coupling applications where higher reactivity is desired, Methyl 2-chloro-6-methylbenzoate offers a more straightforward and efficient option. This guide provides the foundational data and protocols to assist researchers in navigating this choice and optimizing their synthetic routes.
References
The Fluorine Advantage: A Comparative Guide to Methyl 2-fluoro-6-methylbenzoate and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of Methyl 2-fluoro-6-methylbenzoate and its non-fluorinated analog, Methyl 2,6-dimethylbenzoate, highlighting the significant advantages conferred by ortho-fluorination. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected benefits based on well-established principles of fluorine in drug design and the known properties of its analogs.
Executive Summary
The introduction of a fluorine atom at the ortho position of Methyl 2,6-dimethylbenzoate to yield this compound is predicted to bestow a range of advantages crucial for drug development. These include enhanced metabolic stability, modulated electronic properties leading to potentially improved target binding, and increased lipophilicity, which can influence cell permeability and bioavailability. These benefits stem from the unique electronic and steric properties of the fluorine atom.
Enhanced Metabolic Stability: A Key Advantage
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to metabolic attack by cytochrome P450 enzymes.[1][2]
Methyl 2,6-dimethylbenzoate , the non-fluorinated analog, is known to be highly resistant to hydrolysis by esterases due to the steric hindrance provided by the two ortho-methyl groups. Research has shown it to be "completely resistant to esterases in human liver". While this inherent stability is advantageous, the methyl groups themselves can be susceptible to oxidation.
The introduction of a fluorine atom in This compound is anticipated to further bolster this metabolic stability. By replacing a hydrogen with a fluorine atom, a potential site of metabolism is blocked. The strong electron-withdrawing nature of fluorine can also shield adjacent positions from enzymatic attack.[2]
Comparative Data Summary
The following table summarizes the known and predicted properties of this compound and its non-fluorinated analog.
| Property | This compound | Methyl 2,6-dimethylbenzoate | Rationale for Advantage |
| Metabolic Stability | Predicted to be very high | High (resistant to esterase hydrolysis) | Fluorine blocks potential sites of oxidation and the C-F bond is highly stable.[1][2] |
| Binding Affinity | Potentially enhanced | Baseline | The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins.[3] |
| Lipophilicity (logP) | Predicted to be higher | Lower | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability.[4][5] |
| Acidity of adjacent C-H bonds | Increased | Lower | The inductive effect of fluorine can increase the acidity of neighboring C-H bonds, potentially altering interactions. |
| Conformational Preference | May be altered | Defined | The fluorine atom can influence the molecule's preferred conformation, which can be critical for receptor binding.[3] |
Experimental Protocols
To empirically validate the predicted advantages of this compound, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
Test compounds (this compound, Methyl 2,6-dimethylbenzoate)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination and sample processing
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the reaction mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Enzyme Inhibition Assay
This assay determines the potency of a compound to inhibit a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) using a plate reader.
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing metabolic stability and a conceptual representation of the advantages of fluorination.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Logical relationship of advantages conferred by fluorination.
Conclusion
The strategic placement of a fluorine atom in this compound is predicted to offer substantial advantages over its non-fluorinated analog, Methyl 2,6-dimethylbenzoate, for applications in drug discovery and development. The anticipated enhancements in metabolic stability, coupled with the potential for improved binding affinity and cellular permeability, make it a compelling candidate for further investigation. The experimental protocols provided herein offer a clear path to empirically validate these predicted benefits, enabling researchers to make data-driven decisions in their quest for novel and effective therapeutics.
References
- 1. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
Navigating Ortho-Substitution: A Computational and Experimental Reactivity Guide to Methyl 2-fluoro-6-methylbenzoate and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate dance of steric and electronic effects on molecular reactivity is paramount. This guide provides a comparative analysis of the reactivity of Methyl 2-fluoro-6-methylbenzoate, a compound of interest in medicinal chemistry, against a backdrop of other ortho-substituted methyl benzoates. By integrating experimental kinetic data with detailed computational and experimental protocols, this document serves as a valuable resource for predicting and understanding the chemical behavior of this important class of molecules.
The reactivity of esters, particularly their susceptibility to hydrolysis, is a cornerstone of organic chemistry with profound implications in drug metabolism and synthetic strategy. Ortho-substituted benzoate esters present a unique challenge due to the proximity of the substituent to the reaction center, which can introduce complex steric and electronic interactions. This guide focuses on the alkaline hydrolysis (saponification) of these esters, a reaction sensitive to such subtle molecular changes.
The Interplay of Forces: Electronic and Steric Effects in Ortho-Substituted Benzoates
The rate of alkaline hydrolysis of a methyl benzoate is primarily governed by the accessibility of the electrophilic carbonyl carbon to the incoming nucleophile (hydroxide ion) and the stability of the tetrahedral intermediate. Ortho-substituents can significantly influence both of these factors through a combination of:
-
Electronic Effects: These can be subdivided into inductive and resonance effects.
-
Inductive Effect: This is the through-bond polarization caused by the electronegativity of the substituent. Electron-withdrawing groups (e.g., -F, -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
Resonance Effect: This involves the delocalization of electrons through the π-system of the benzene ring. This effect is generally less pronounced for ortho-substituents compared to their para counterparts due to steric hindrance which can disrupt coplanarity.
-
-
Steric Effects: The sheer size of the ortho-substituent can physically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance typically slows down the reaction rate. For di-ortho-substituted compounds like this compound, this effect is expected to be particularly significant.
Comparative Reactivity: An Analysis of Experimental Data
To contextualize the reactivity of this compound, a compilation of experimental rate constants for the alkaline hydrolysis of various ortho-substituted methyl benzoates is presented below.
| Substituent(s) | Rate Constant (k) L mol⁻¹ s⁻¹ | Temperature (°C) | Solvent |
| H | 0.0143 | 25 | 85% Ethanol |
| 2-Fluoro | 0.0417 | 25 | 85% Ethanol |
| 2-Chloro | 0.0316 | 25 | 85% Ethanol |
| 2-Bromo | 0.0275 | 25 | 85% Ethanol |
| 2-Iodo | 0.0151 | 25 | 85% Ethanol |
| 2-Methyl | 0.00186 | 25 | 85% Ethanol |
| 2-Nitro | 0.447 | 25 | 85% Ethanol |
| 2,6-Dimethyl | 0.000021 | 25 | 85% Ethanol |
Analysis of Trends and Prediction for this compound:
The data in the table reveals several key trends:
-
Halogens: The reactivity follows the order F > Cl > Br > I. The dominant effect here is the electron-withdrawing inductive effect of the halogens, which increases the electrophilicity of the carbonyl carbon. The larger halogens (Br and I) also exhibit a more significant steric hindrance, which counteracts the inductive effect to some extent.
-
Methyl Group: A single ortho-methyl group significantly decreases the reaction rate compared to the unsubstituted benzoate. This is a classic example of steric hindrance impeding the approach of the nucleophile.
-
Nitro Group: The ortho-nitro group dramatically increases the hydrolysis rate due to its strong electron-withdrawing inductive and resonance effects, which greatly enhance the carbonyl carbon's electrophilicity.
-
Di-ortho-substitution: The presence of two ortho-methyl groups in Methyl 2,6-dimethylbenzoate leads to a drastic reduction in the reaction rate, highlighting the profound impact of cumulative steric hindrance.
Predicted Reactivity of this compound:
Based on the observed trends, we can predict the reactivity of this compound. It has two ortho-substituents: a fluoro group and a methyl group.
-
The fluoro group is strongly electron-withdrawing and will tend to increase the reaction rate.
-
The methyl group is sterically hindering and will tend to decrease the reaction rate.
Given the significant rate-retarding effect of a single methyl group and the dramatic effect of two methyl groups, it is highly probable that the steric hindrance from the methyl group will be the dominant factor , significantly slowing down the hydrolysis rate compared to Methyl 2-fluorobenzoate. However, the electron-withdrawing nature of the fluorine atom should make this compound more reactive than Methyl 2,6-dimethylbenzoate . Therefore, its reactivity is expected to be severely attenuated but likely greater than that of its di-methyl analog.
Methodologies for Further Investigation
To provide a more quantitative understanding of the reactivity of this compound, both experimental and computational studies are invaluable.
Experimental Protocol: Determining the Rate of Alkaline Hydrolysis
This protocol outlines a general method for measuring the saponification rate constant using conductometry.[1][2][3]
Objective: To determine the second-order rate constant for the alkaline hydrolysis of a methyl benzoate ester.
Materials:
-
Methyl benzoate ester of interest
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.02 M)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of the methyl benzoate ester in the chosen solvent. Prepare a standardized aqueous solution of NaOH.
-
Temperature Equilibration: Place the reactant solutions and the reaction vessel in a constant temperature water bath until they reach the desired reaction temperature.
-
Initiation of Reaction: Pipette a known volume of the NaOH solution into the reaction vessel. Simultaneously start the stopwatch and add a known volume of the ester solution to the NaOH solution with rapid mixing.
-
Conductivity Measurement: Immediately immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., until at least 50% completion).
-
Data Analysis: The rate of reaction is followed by the decrease in conductivity as the highly mobile hydroxide ions are replaced by the less mobile benzoate ions. The second-order rate constant (k) can be determined by plotting the appropriate function of concentration (derived from conductivity measurements) against time. For a reaction with equal initial concentrations of ester and NaOH, a plot of 1/[Reactant] vs. time will be linear with a slope equal to k.
Computational Protocol: DFT Calculation of the Hydrolysis Activation Barrier
This protocol describes a theoretical approach to calculate the activation energy for the alkaline hydrolysis of a methyl benzoate using Density Functional Theory (DFT).[4][5][6]
Objective: To compute the potential energy surface and determine the activation energy (Ea) for the BA_C_2 hydrolysis mechanism.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization:
-
Build the initial 3D structures of the reactants (methyl benzoate and hydroxide ion) and the tetrahedral intermediate.
-
Perform geometry optimization for all species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent (e.g., water or ethanol/water mixture).
-
-
Transition State Search:
-
Locate the transition state (TS) structure connecting the reactants and the tetrahedral intermediate. This can be done using methods like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
The initial guess for the TS can be generated by interpolating between the reactant and intermediate geometries.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures of the reactants, intermediate, and the transition state at the same level of theory.
-
Confirm that the reactants and intermediate have all positive frequencies, and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate (the breaking/forming of bonds during the nucleophilic attack).
-
-
Energy Calculation:
-
The electronic energies of the optimized structures are obtained from the output of the frequency calculations.
-
The activation energy (Ea) is calculated as the difference in the zero-point corrected electronic energies of the transition state and the reactants: Ea = E_TS - E_reactants
-
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The BA_C_2 mechanism for the alkaline hydrolysis of a methyl benzoate.
Caption: A generalized workflow for the computational determination of the hydrolysis activation energy.
Conclusion
The reactivity of this compound is a nuanced interplay of competing electronic and steric effects. While the electron-withdrawing fluoro group acts to accelerate hydrolysis, the steric bulk of the ortho-methyl group is predicted to be the dominant factor, leading to a significantly reduced reaction rate compared to its mono-substituted counterparts. The provided experimental data for analogous compounds supports this prediction. For a definitive quantitative assessment, the detailed experimental and computational protocols outlined in this guide offer a clear path forward for researchers in the field. This comparative approach underscores the importance of considering multiple substituent effects in the design and analysis of complex organic molecules.
References
- 1. ipc.kit.edu [ipc.kit.edu]
- 2. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
- 3. satyensaha.com [satyensaha.com]
- 4. researchgate.net [researchgate.net]
- 5. espottesmith.github.io [espottesmith.github.io]
- 6. Estimating Free Energy Barriers for Heterogeneous Catalytic Reactions with Machine Learning Potentials and Umbrella Integration - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 2-fluoro-6-methylbenzoate in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Methyl 2-fluoro-6-methylbenzoate has emerged as a versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of its applications, performance, and synthetic accessibility, supported by experimental data and detailed protocols.
This compound is a fluorinated aromatic compound frequently employed as a key intermediate in the creation of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its value lies in the strategic placement of the fluorine and methyl groups, which influence the molecule's reactivity and physicochemical properties. The presence of fluorine can enhance metabolic stability and binding affinity of the final product.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of this compound and its derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. While specific comparative data for this compound is not abundant in publicly available literature, we can infer its utility by examining the reactivity of structurally similar compounds.
For instance, the related compound, 2-fluoro-6-methylbenzoic acid, is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the vasculitis drug, Avacopan.[2] In these syntheses, the carboxylic acid is a crucial reactive handle. The methyl ester, this compound, can serve as a protected form of the carboxylic acid or be used directly in coupling reactions, potentially offering advantages in solubility and reactivity depending on the specific reaction conditions.
Let's consider a general Suzuki-Miyaura coupling reaction. The performance of an aryl halide or triflate in this reaction is influenced by factors such as the nature of the leaving group, steric hindrance, and the electronic properties of the substituents.
| Substrate | Alternative | Catalyst System | Base | Solvent | Yield |
| Methyl 2-bromo-6-fluorobenzoate | Methyl 2-bromo-benzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| Aryl Triflates | Aryl Bromides | [(cinnamyl)PdCl]₂ / Ligand | CsF | Toluene | High |
This table presents generalized data for analogous reactions to illustrate the expected performance. Specific yields for this compound would require dedicated experimental investigation.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of this compound via Fischer esterification and a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.
Materials:
-
2-fluoro-6-methylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a solution of 2-fluoro-6-methylbenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Representative Suzuki-Miyaura Coupling using an Aryl Halide Analog
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for substrates like a halogenated derivative of this compound.
Materials:
-
Aryl bromide derivative of this compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water.
-
Heat the reaction mixture with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparison with Alternatives
The choice between using this compound and other alternatives, such as the corresponding carboxylic acid, other esters, or different substitution patterns, depends on the specific synthetic strategy.
-
This compound vs. 2-fluoro-6-methylbenzoic acid: The ester is generally more soluble in organic solvents and may be less prone to side reactions involving the acidic proton of the carboxylic acid. However, the carboxylic acid can be advantageous for directing group-assisted C-H activation or for direct amide bond formation.
-
Impact of Fluorine and Methyl Substitution: The ortho fluorine and methyl groups create a sterically hindered environment around the ester functionality. This can influence the reactivity in coupling reactions, sometimes requiring more active catalyst systems. However, this steric hindrance can also be exploited to achieve regioselectivity in certain reactions. The electron-withdrawing nature of the fluorine atom can also impact the reactivity of the aromatic ring.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex pharmaceutical and agrochemical compounds is well-recognized. While direct quantitative comparisons with a wide range of alternatives are not always readily available, understanding the fundamental principles of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows chemists to strategically incorporate it into their synthetic designs. The provided protocols offer a starting point for the synthesis and application of this important intermediate. Further research into its specific reaction kinetics and yield comparisons would be beneficial to the scientific community.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 2-fluoro-6-methylbenzoate (CAS No. 197516-57-7). The following procedures are based on best practices for handling aromatic esters and halogenated organic compounds, and information from the Safety Data Sheet (SDS) of the closely related compound, 2-fluoro-6-methylbenzoic acid. It is imperative to always consult the specific SDS for any chemical before use and to perform a risk assessment for your particular experimental conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards should be worn at all times. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton™ gloves are recommended for handling aromatic esters. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[1][2] |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing. For larger quantities, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Fume Hood/Respirator | Handle in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Adherence to a structured workflow is crucial for minimizing exposure risk and ensuring experimental integrity.
Figure 1: Standard workflow for safely handling this compound.
Glove Selection and Chemical Resistance
The choice of glove material is critical for preventing skin contact. Aromatic esters can degrade many common glove materials.
| Glove Material | Recommendation for Aromatic Esters | Notes |
| Butyl Rubber | Excellent | Recommended for prolonged contact.[2] |
| Viton™ | Excellent | Offers superior protection against aromatic compounds. |
| Nitrile Rubber | Fair to Poor | Suitable for splash protection only.[1][3] Gloves must be changed immediately after contact. Breakthrough can occur in under a minute with thin disposable gloves.[3] |
| Latex | Poor | Not recommended for use with aromatic esters. |
| Neoprene | Fair | May provide limited protection; check manufacturer's data. |
This data is based on general chemical resistance guides. Always consult the glove manufacturer's specific chemical resistance chart.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place in a suitable, labeled container for chemical waste disposal. |
| Large Spill | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and follow procedures for a small spill. |
Waste Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.
| Waste Type | Disposal Container | Procedure |
| Unused/Surplus Material | Labeled Hazardous Waste Container | Collect in a sealed, properly labeled container designated for halogenated organic waste. |
| Contaminated Labware (disposable) | Labeled Hazardous Waste Bag | Place in a designated, sealed, and labeled bag for solid chemical waste. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Dispose of as solid chemical waste. |
| Rinsate from Glassware | Labeled Hazardous Waste Container | Collect all solvent rinses in a designated container for halogenated organic waste. |
Waste Segregation: As a fluorinated organic compound, this compound waste should be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams. Always follow your institution's specific hazardous waste disposal guidelines.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
